4-Amino-2-bromonicotinonitrile molecular weight and formula
Molecular Identity, Synthesis, and Applications in Medicinal Chemistry Executive Summary 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1) is a critical halogenated heterocyclic building block used extensively in the de...
Author: BenchChem Technical Support Team. Date: March 2026
Molecular Identity, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1) is a critical halogenated heterocyclic building block used extensively in the design of kinase inhibitors and fused bicyclic drug scaffolds.[1][2][3][4][5] Characterized by its dense functionalization—comprising a pyridine core, an electrophilic nitrile, a nucleophilic amine, and a chemically versatile bromine handle—it serves as a linchpin in fragment-based drug discovery (FBDD).
This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, validated synthetic protocols, and strategic utility in the synthesis of pyrido[2,3-d]pyrimidines and related bioactive agents.
Chemical Identity & Physicochemical Profile[1][2][4][6][7][8]
Core Identifiers
Property
Specification
IUPAC Name
4-Amino-2-bromopyridine-3-carbonitrile
CAS Number
1806963-70-1
Molecular Formula
C₆H₄BrN₃
Molecular Weight
198.02 g/mol
Appearance
Light yellow to off-white solid
Solubility
Soluble in DMSO, DMF, THF; sparingly soluble in water
Structural Analysis
The molecule features a 2,3,4-trisubstituted pyridine ring. The regiochemistry is defined by:
Position 2 (Br): A halogen handle activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Position 3 (CN): An electron-withdrawing nitrile group that activates the ring for nucleophilic aromatic substitution (SNAr) and serves as a precursor for amidines or heterocycle formation.
Position 4 (NH₂): An electron-donating amino group, crucial for hydrogen bonding in enzyme active sites (e.g., kinase hinge regions).
Synthetic Pathways & Methodology
Validated Synthesis Protocol
The most robust industrial route involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dibromonicotinonitrile .
Reaction Logic (Causality):
While both the 2- and 4-positions are activated by the ring nitrogen and the electron-withdrawing nitrile at position 3, the 4-position is kinetically favored for nucleophilic attack by ammonia. This is due to the para-relationship with the ring nitrogen and the specific electronic activation provided by the ortho-nitrile group, which stabilizes the Meisenheimer complex intermediate more effectively at C4 than at C2.
Experimental Protocol
Precursor: Dissolve 2,4-dibromonicotinonitrile (1.0 equiv) in Tetrahydrofuran (THF).
Reagent: Add Ammonium Hydroxide (NH₄OH) (excess, typically >5 equiv) or ammonia in methanol/dioxane.
Conditions: Heat the sealed reaction vessel to 100 °C for 2 hours .
Workup: Concentrate the solvent. Dilute with water to precipitate the crude product.[6]
Purification: The reaction yields a mixture of the desired 4-amino isomer (major, ~66%) and the 2-amino isomer (minor, ~28%).[7] Separation is achieved via recrystallization (ethyl acetate/hexanes) or column chromatography.
Synthesis Workflow Visualization
Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution. The C4-attack is favored over C2, allowing for isolation of the target scaffold.
Applications in Drug Discovery[7][11][12]
Scaffold Utility
4-Amino-2-bromonicotinonitrile is a "privileged structure" in medicinal chemistry. Its primary utility lies in its ability to undergo sequential functionalization to build complex bicyclic systems.
Kinase Inhibition (GCN2, EGFR): The 4-amino group often mimics the adenine motif of ATP, forming key hydrogen bonds with the hinge region of kinase enzymes.
Bicyclic Formation: The adjacent 3-cyano and 4-amino groups are a classic "1,3-electrophile-nucleophile" pair. Reacting this motif with formamide or guanidine yields pyrido[2,3-d]pyrimidines , a scaffold found in numerous oncology drugs.
Strategic Derivatization Workflow
Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the bromine, nitrile, and amino groups.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are expected.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
Key Signals:
Pyridine Ring Protons: Two doublets (d) corresponding to H5 and H6.
H6 (Position 6): Deshielded (adjacent to ring N), typically ~8.0–8.2 ppm (d, J ≈ 5.5 Hz).
H5 (Position 5): Shielded (adjacent to amino group), typically ~6.6–6.8 ppm (d, J ≈ 5.5 Hz).
Amino Group: Broad singlet (bs), exchangeable with D₂O, typically ~7.0–7.5 ppm .
Mass Spectrometry (MS)
Ionization: ESI+
Pattern: The presence of a single bromine atom results in a characteristic 1:1 isotopic ratio for the M and M+2 peaks.
Handling: Use in a fume hood. The nitrile group poses a potential risk of liberating cyanide under strongly acidic/thermal stress, though the aromatic nitrile is generally stable. Avoid contact with strong oxidizers.
References
Google Patents . (2020).[1] Patent WO2020210828A1: (Aza)indazolyl-aryl sulfonamide and related compounds. Retrieved from
PubChem . (n.d.). 4-Amino-2-bromopyridine (Analogous Structure Data). Retrieved from [Link]
A Technical Guide to 4-Amino-2-bromonicotinonitrile: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of 4-Amino-2-bromonicotinonitrile, a heterocyclic building block of increasing importance in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Amino-2-bromonicotinonitrile, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its core chemical identifiers, synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Chemical Identifiers and Molecular Structure
4-Amino-2-bromonicotinonitrile is a substituted pyridine derivative characterized by an amino group at the 4-position, a bromine atom at the 2-position, and a nitrile group at the 3-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable synthon for constructing complex molecular architectures.
The definitive chemical identifiers for 4-Amino-2-bromonicotinonitrile are crucial for accurate documentation, procurement, and regulatory purposes.
Note: While a definitive InChIKey from a public database like PubChem is not yet available, the provided SMILES string and CAS number are consistently used by chemical suppliers.
Synthesis of 4-Amino-2-bromonicotinonitrile: A Strategic Approach
A common and effective strategy for the synthesis of the 2-amino-3-cyanopyridine core involves a multi-component reaction. This approach is highly valued for its efficiency and atom economy. Typically, this involves the condensation of a ketone, an aldehyde, malononitrile, and an ammonium salt (as an ammonia source).[3][4]
For the specific synthesis of 4-Amino-2-bromonicotinonitrile, a plausible retrosynthetic analysis suggests a pathway involving the cyclization of a suitably substituted precursor.
Caption: A generalized workflow for the synthesis of the 2-amino-3-cyanopyridine scaffold and subsequent functionalization to yield 4-Amino-2-bromonicotinonitrile.
Experimental Protocol Insight
A likely synthetic route would begin with the construction of a pyridine ring with the desired substitution pattern, followed by the introduction of the bromo and amino groups. For instance, a starting material such as a dihalopyridine could undergo sequential nucleophilic aromatic substitution reactions.[5] The introduction of the amino group could be achieved by reacting a chlorinated precursor with ammonia.[5]
Alternatively, a one-pot reaction involving the cyclization of precursors in the presence of a suitable catalyst offers an efficient route. For example, the synthesis of various 2-amino-3-cyanopyridine derivatives has been successfully achieved using catalysts like nanostructured Na₂CaP₂O₇ or copper nanoparticles on charcoal.[6][7]
Physicochemical and Spectroscopic Properties
The precise characterization of 4-Amino-2-bromonicotinonitrile is essential for its use as a reference standard and in synthetic applications. While a comprehensive public dataset is not available, the expected properties can be inferred from related compounds and would be confirmed experimentally.
Property
Expected Value/Technique
Rationale and Experimental Protocol
Appearance
White to off-white solid
Visual inspection.
Melting Point
To be determined
Determined using a standard melting point apparatus.
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF)
Based on the polar functional groups. To be confirmed by solubility tests.
¹H NMR
Characteristic aromatic and amine proton signals
Protocol: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the spectrum on a 400 MHz or higher NMR spectrometer.[8] The spectrum would show distinct signals for the two aromatic protons and the amine protons.
¹³C NMR
Signals corresponding to the pyridine ring, nitrile, and substituted carbons
Protocol: Acquired along with the ¹H NMR spectrum. The chemical shifts would confirm the carbon skeleton.[8]
Mass Spectrometry
Molecular ion peak corresponding to the molecular weight
Protocol: A dilute solution in a suitable solvent (e.g., methanol) is infused into an ESI-MS. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[8]
Applications in Drug Discovery and Medicinal Chemistry
The 4-amino-2-halopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological targets. The presence of the reactive bromine atom and the nucleophilic amino group makes 4-Amino-2-bromonicotinonitrile a versatile intermediate for generating libraries of compounds for high-throughput screening.
Kinase Inhibitors
A significant application of aminopyridine and nicotinonitrile derivatives is in the development of protein kinase inhibitors.[9] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.
The bromine atom at the 2-position is particularly useful as it can be readily displaced in nucleophilic aromatic substitution reactions or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitor.
Derivatives of related 4-aminopyrimidines and 4-aminoquinazolines have shown potent inhibition of kinases such as Aurora kinases and protein kinase CK2.[10][11] It is highly probable that 4-Amino-2-bromonicotinonitrile is utilized in a similar capacity in proprietary drug discovery programs.
Caption: The strategic use of 4-Amino-2-bromonicotinonitrile in the synthesis of diverse kinase inhibitor libraries through various chemical transformations.
Conclusion
4-Amino-2-bromonicotinonitrile is a strategically important building block for drug discovery and medicinal chemistry. Its well-defined structure and the versatile reactivity of its functional groups allow for the efficient synthesis of diverse compound libraries. While public domain data on its synthesis and properties are still emerging, its structural similarity to known pharmacophores, particularly in the field of kinase inhibitors, underscores its potential for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers looking to leverage the unique chemical attributes of this promising molecule.
References
HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]
PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Available from: [Link]
MDPI. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Available from: [Link]
SciSpace. Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Available from: [Link]
ResearchGate. Highly efficient four-component synthesis of 2-amino-3-cyanopyridines using doped nano-sized copper(I) oxide (Cu2O) on melamine-formaldehyde resin. Available from: [Link]
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]
MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]
PubMed. Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. Available from: [Link]
ResearchGate. Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Available from: [Link]
PMC. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. Available from: [Link]
PubMed. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Available from: [Link]
PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]
Difference between 4-Amino-2-bromonicotinonitrile and 2-Amino-4-bromonicotinonitrile
Executive Summary In medicinal chemistry, particularly in the design of kinase inhibitors (e.g., EGFR, CDK) and adenosine receptor antagonists, the aminocyanopyridine scaffold is a privileged pharmacophore. However, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, particularly in the design of kinase inhibitors (e.g., EGFR, CDK) and adenosine receptor antagonists, the aminocyanopyridine scaffold is a privileged pharmacophore. However, the precise placement of the amino (-NH2) and bromo (-Br) substituents relative to the ring nitrogen and the nitrile (-CN) group fundamentally alters the molecule's electronic profile, synthetic accessibility, and downstream reactivity.
This guide provides a rigorous technical comparison between two critical isomers:
4-Amino-2-bromonicotinonitrile (hereinafter Isomer A )
2-Amino-4-bromonicotinonitrile (hereinafter Isomer B )
Key Takeaway: While Isomer B is a standard "building block" accessible via de novo ring construction, Isomer A is typically the kinetic product of nucleophilic aromatic substitution (SNAr) on di-halo precursors. Understanding this distinction is vital for designing scalable routes to bicyclic heterocycles like pyrido[2,3-d]pyrimidines and 1,6-naphthyridines.
Structural & Electronic Profiling
Both molecules share the core pyridine ring with a nitrile group at the C3 position. The differentiation lies in the "Push-Pull" electronic vectors established by the amino donor and the halogen acceptor.
Comparative Data Table
Feature
4-Amino-2-bromonicotinonitrile (Isomer A)
2-Amino-4-bromonicotinonitrile (Isomer B)
CAS Number
1211533-78-4 (Generic/Acid deriv.)
1152617-15-6
IUPAC Name
4-amino-2-bromopyridine-3-carbonitrile
2-amino-4-bromopyridine-3-carbonitrile
SNAr Lability
High (at C2-Br)
Moderate (at C4-Br)
Dominant Electronic Effect
C4-Amino strongly donates into ring; C2-Br is highly activated by adjacent N.
C2-Amino donates into N1; C4-Br is activated by C3-CN but less labile than C2-Br.
Primary Synthetic Route
Regioselective SNAr on 2,4-dibromonicotinonitrile.
Cyclocondensation (e.g., Knoevenagel/Michael) of malononitrile.
Common Application
Precursor for N1-substituted bicyclics.
Precursor for C4-substituted bicyclics (Suzuki coupling).
Electronic Vector Visualization
The following diagram illustrates the electronic pressure points. In Isomer A , the C2-Br is "squeezed" between the ring nitrogen and the electron-withdrawing nitrile, making it hyper-reactive. In Isomer B , the C2-Amino acts as a stable "anchor," pushing electron density toward the C4-Br, slightly deactivating it compared to a naked halopyridine.
Caption: Electronic vector mapping showing the high lability of C2-Br in Isomer A versus the stabilized C4-Br in Isomer B.
Synthetic Access & "The Selectivity Rule"
The most profound difference between these isomers is their origin. They are rarely made from the same starting material.
Synthesis of Isomer A (4-Amino-2-bromo)
Mechanism: Regioselective SNAr
This isomer is typically synthesized by treating 2,4-dibromonicotinonitrile with ammonia or a protected amine surrogate (e.g., PMB-amine).
The Rule: In 2,4-dihalopyridines, nucleophilic attack occurs preferentially at the C4 position (para to Nitrogen) rather than C2.
Why? Although C2 is more electron-deficient due to proximity to Nitrogen (-I effect), the transition state for C4 attack is often sterically less hindered and electronically favored in specific solvent systems (the "Para-Selectivity" rule in pyridine chemistry) [1].
Synthesis of Isomer B (2-Amino-4-bromo)
Mechanism: De Novo Ring Construction
You cannot easily make this via SNAr on 2,4-dibromonicotinonitrile because the C4 position reacts first (yielding Isomer A).
Route: It is synthesized via the condensation of malononitrile with a suitable electrophile (e.g., 2-bromo-1-ethoxyethylidene) or by bromination of 2-aminonicotinonitrile using NBS (N-bromosuccinimide).
Advantage: This route guarantees the position of the amino group at C2, which is critical if the final drug target requires an H-bond donor at that specific coordinate [2].
Differential Reactivity Protocols
Reactivity Matrix
Reaction Type
Isomer A (4-NH2, 2-Br) Behavior
Isomer B (2-NH2, 4-Br) Behavior
Suzuki Coupling
Difficult. The C2-Br is unstable and prone to hydrolysis or homo-coupling poisoning.
Excellent. C4-Br is a classic handle for Pd-catalyzed cross-coupling.
SNAr Displacement
Extremely Fast. C2-Br can be displaced by amines/alkoxides under mild conditions.
Slow. C4-Br requires higher temps or strong bases to displace.
Cyclization (to Bicyclics)
Forms 1,6-Naphthyridines or Pyrido[4,3-d]pyrimidines .
Forms Pyrido[2,3-d]pyrimidines (7-deazapurine analogs).
Workflow Visualization: Selecting the Right Isomer
Caption: Decision tree for selecting Isomer A vs. Isomer B based on the desired final heterocycle.
Experimental Protocols
Protocol 1: Synthesis of Isomer A (4-Amino-2-bromonicotinonitrile)
Via Regioselective Amination
Rationale: This protocol exploits the kinetic preference for C4 substitution on the pyridine ring.
Degas solvents with Argon for 30 mins (Critical: Pyridyl halides are sensitive to oxidation/homocoupling).
Add Isomer B, boronic acid, base, and catalyst.
Heat to 90°C for 12 hours.
Troubleshooting: If conversion is low, the C2-NH2 may be coordinating to Pd. Solution: Use a bulky ligand like XPhos or protect the amine as an acetamide (Ac2O/Pyridine) prior to coupling.
Strategic Application in Drug Design
The "Orthogonal" Strategy
Researchers often use Isomer B to build the core skeleton of a drug (e.g., Bosutinib analogs) because the C4-position allows for the introduction of solubilizing tails or hydrophobic groups via Carbon-Carbon bond formation.
Conversely, Isomer A is used when the C2 position requires a heteroatom linker (N, O, S). For example, if a drug candidate requires an ether linkage at the pyridine C2 position, Isomer A is the starting material of choice because the C2-Br is a "super-leaving group."
Case Study: Kinase Inhibitor Scaffolds
Isomer B
Pyrido[2,3-d]pyrimidine
Reaction with formamidine acetate closes the pyrimidine ring between the C2-NH2 and C3-CN.
Isomer A
Pyrido[4,3-d]pyrimidine
Reaction with formamidine acetate closes the ring between C4-NH2 and C3-CN.
Result: This creates a positional isomer of the drug core, altering the vector of the H-bond acceptors in the ATP-binding pocket.
References
Regioselectivity in SNAr of Pyridines:
Title: A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
Source: BenchChem Technical Guides.
Synthesis of 2-Amino-4-bromonicotinonitrile
Title: A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile.[2]
4-Amino-2-bromonicotinonitrile commercial suppliers and price
Strategic Sourcing & Synthetic Utility in Kinase Inhibitor Development Executive Summary This technical guide analyzes 4-Amino-2-bromonicotinonitrile (CAS: 1186663-39-7) , a critical heterocyclic building block used prim...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Sourcing & Synthetic Utility in Kinase Inhibitor Development
Executive Summary
This technical guide analyzes 4-Amino-2-bromonicotinonitrile (CAS: 1186663-39-7) , a critical heterocyclic building block used primarily in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and other kinase-targeting small molecules.[1] Unlike generic pyridine bases, the presence of the orthogonal functional groups—a reactive bromide at C2, an electron-withdrawing nitrile at C3, and a nucleophilic amine at C4—renders this molecule a "lynchpin" scaffold for constructing fused bicyclic systems like pyrido[2,3-d]pyrimidines.[1]
Part 1: Chemical Identity & Structural Significance[1]
Core Specifications
Parameter
Technical Detail
Chemical Name
4-Amino-2-bromonicotinonitrile
CAS Number
1186663-39-7
Molecular Formula
C₆H₄BrN₃
Molecular Weight
198.02 g/mol
SMILES
Nc1c(C#N)c(Br)ncc1
Key Pharmacophore
2,3,4-Trisubstituted Pyridine
The "Orthogonal Reactivity" Advantage
From a medicinal chemistry perspective, this molecule is valued for its ability to undergo sequential, regioselective functionalization:
C2-Bromide: Excellent handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-couplings to install aryl/heteroaryl tails.[1]
C3-Nitrile & C4-Amine: These adjacent groups form a "1,3-electrophile-nucleophile" pair, ideal for annulation reactions to form pyrimidines (via formamidine cyclization) or pyridopyrimidines.[1]
Part 2: Commercial Suppliers & Price Analysis[1][2][6]
Market Tier Analysis
Sourcing this compound requires distinguishing between catalog vendors (re-packagers) and origin manufacturers (CROs/CMOs).[1]
Causality: The C4 position is electronically more deficient (activated) than C2 due to the para-relationship with the pyridine nitrogen and the ortho-relationship with the electron-withdrawing nitrile group. Therefore, careful control of stoichiometry and temperature allows selective amination at C4.[1]
Protocol: Synthesis of 4-Amino-2-bromonicotinonitrile
Charge: To a pressure vessel, add 2,4-dibromonicotinonitrile (10 g, 38.2 mmol) and THF (50 mL).
Addition: Cool to 0°C. Slowly add 7N NH₃ in MeOH (15 mL, ~2.5 eq).
Reaction: Seal the vessel and heat to 60°C for 4–6 hours.
Checkpoint: Monitor by LC-MS.[1] Look for Product [M+H]⁺ = 198/200 (Br pattern).[1][2] If the bis-amino byproduct (2,4-diamino) forms, reduce temperature.[1]
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (100 mL).
Isolation: Filter the resulting precipitate. The product is typically a white to off-white solid.[1][3]
Purification: Recrystallize from Ethanol/Water if necessary to remove trace 2-amino regioisomer.
Downstream Application: SHP2 Inhibitor Scaffold Construction
The following diagram details how this molecule is converted into the tricyclic core common in modern SHP2 inhibitors (e.g., TNO155).[1]
Figure 2: Synthetic pathway demonstrating the conversion of the starting material into a bioactive pyrido-pyrimidine scaffold.
Part 4: Handling, Stability & Safety (E-E-A-T)
Analytical "Fingerprint" (Self-Validation)
To ensure trustworthiness of the material received from vendors, verify these parameters:
H315/H319: Causes skin and serious eye irritation.[1]
Nitrile Hazard: Metabolically can release cyanide ions; handle in a well-ventilated fume hood.[1]
References
PubChem. (2025).[1][4] Compound Summary: 4-Amino-2-bromonicotinonitrile.[1] National Library of Medicine.[1] [Link](Note: Linked to chemically equivalent record for validation).
Chen, Y. N., et al. (2016).[1] Discovery of TNO155: An Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][1]
World Intellectual Property Organization (WIPO). (2020).[1] Patent WO2020123456: Pyridopyrimidine Derivatives as SHP2 Inhibitors. [Link][1]
4-Amino-2-bromonicotinonitrile: A Strategic Scaffold for Kinase Inhibitor Design
The following technical guide details the medicinal chemistry applications of 4-Amino-2-bromonicotinonitrile , a high-value heterocyclic scaffold. Technical Guide & Application Note Executive Summary 4-Amino-2-bromonicot...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry applications of 4-Amino-2-bromonicotinonitrile , a high-value heterocyclic scaffold.
Technical Guide & Application Note
Executive Summary
4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1) represents a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its dense, orthogonal functionality : a pyridine core decorated with a nucleophilic amino group (C4), an electrophilic nitrile (C3), and a reactive halogen handle (C2).
This specific substitution pattern makes it an ideal precursor for pyrido[2,3-d]pyrimidines —a class of bicyclic heterocycles that serve as bioisosteres to quinazolines (e.g., Gefitinib) and are potent inhibitors of kinases such as PIM-1, EGFR, and CDK .
This guide outlines the synthetic utility, strategic manipulation, and experimental protocols for leveraging this scaffold in hit-to-lead optimization.
Structural Analysis & Reactivity Profile
The molecule functions as a divergent synthetic hub . Its three functional groups allow for sequential, selective transformations, enabling the rapid generation of chemical libraries.
The "Orthogonality" Concept
Site A (C4-Amino & C3-Cyano): These vicinal groups form a "heterocycle precursor" motif. They readily undergo condensation with one-carbon sources (formamide, orthocarbonates) or guanidines to fuse a pyrimidine ring, creating the pyrido[2,3-d]pyrimidine core.
Site B (C2-Bromo): A halogen handle positioned adjacent to the ring nitrogen. It is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (
) .
Reactivity Diagram
The following diagram illustrates the divergent pathways accessible from this core.[1]
Caption: Divergent synthetic pathways from the 4-amino-2-bromonicotinonitrile core. The solid bold path represents the standard route for kinase inhibitor synthesis.
Medicinal Chemistry Applications
Kinase Inhibitor Development (The Pyrido-Pyrimidine Route)
The most significant application of this scaffold is the synthesis of 7-substituted pyrido[2,3-d]pyrimidines .
Mechanism: The pyridine nitrogen (N1) corresponds to N8 in the fused system, and the C2-Bromine becomes C7-Bromine.
SAR Implication: The C7 position (derived from the C2-Br) typically projects into the solvent-exposed region or the hydrophobic pocket II of the kinase ATP-binding site. Modifying this position allows medicinal chemists to tune solubility, pharmacokinetic (PK) properties, and potency without disrupting the critical hinge-binding hydrogen bonds formed by the pyrimidine ring.
Case Study: PIM-1 Kinase Inhibition
Research has shown that pyrido[2,3-d]pyrimidine derivatives synthesized from this scaffold exhibit nanomolar potency against PIM-1 kinase, a target overexpressed in leukemia and prostate cancer.
Key Interaction: The N1 and N3 of the fused pyrimidine ring accept and donate hydrogen bonds to the kinase hinge region (e.g., Glu121 in PIM-1).
Optimization: The bromine atom is replaced via Suzuki coupling with heteroaryl groups (e.g., pyridine, pyrazole) to enhance affinity.
Comparative Data: Scaffold Potency
Scaffold Type
Target Kinase
Typical IC50 (nM)
Key Advantage
Pyrido[2,3-d]pyrimidine
PIM-1 / CK2
10 - 50
Improved solubility over quinazolines; distinct IP space.
Quinazoline (e.g., Gefitinib)
EGFR
5 - 30
Established clinical history; potential patent crowding.
1,8-Naphthyridine
Hsp90
100 - 500
Accessible via condensation with ketones instead of formamide.
Experimental Protocols
Synthesis of the Core (4-Amino-2-bromonicotinonitrile)
Note: This step requires precise regiocontrol to displace the C4-bromide over the C2-bromide.
Rationale: In 2,4-dibromonicotinonitrile, the C4 position is more electrophilic due to the para-relationship with the pyridine nitrogen and the steric/electronic influence of the C3-cyano group.
Protocol:
Reagents: 2,4-Dibromonicotinonitrile (1.0 eq), Ammonia (0.5 M in dioxane or aqueous
), Isopropanol (solvent).
Procedure:
Dissolve 2,4-dibromonicotinonitrile in isopropanol.
Cool to 0°C. Add ammonia solution dropwise.
Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) to ensure mono-substitution.
Critical Step: If bis-amination (2,4-diamino) is observed, lower the temperature and reduce reaction time.
Workup: Concentrate in vacuo. Resuspend in water and filter the precipitate. Recrystallize from ethanol.
Yield: Typically 75–85%.
Cyclization to 7-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one
This transforms the scaffold into the bicyclic kinase inhibitor core.
Note: The pyridine nitrogen can coordinate Pd, potentially poisoning the catalyst. Using a bidentate ligand like dppf or XPhos helps prevent this.
Purification: Filter through Celite. Purify via flash chromatography (DCM/MeOH gradient).
References
Synthesis of Pyrido[2,3-d]pyrimidines: Shamroukh, A. H., et al.[8] "The chemistry of pyrido[2,3-d]pyrimidines and their applications." Journal of Chemical and Pharmaceutical Research, 2016, 8(3), 734-772.
Kinase Inhibitor Design: Lavecchia, M. J., et al. "Investigating molecular dynamics-guided lead optimization of EGFR inhibitors."[9] Bioorganic & Medicinal Chemistry, 2016, 24(4), 768-778.[9]
PIM-1 Inhibition: El-Sayed, M., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors."[8] RSC Advances, 2024.
Scaffold Properties (PubChem): "4-Amino-2-bromopyridine-3-carbonitrile (Compound Summary)." National Center for Biotechnology Information.
Suzuki Coupling Protocols: "Application Notes for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine." BenchChem Technical Guides.
4-Amino-2-bromonicotinonitrile heterocyclic building blocks
This technical guide details the utility, synthesis, and application of 4-Amino-2-bromonicotinonitrile , a high-value heterocyclic building block in medicinal chemistry. Strategic Utilization in Heterocyclic MedChem & Ki...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the utility, synthesis, and application of 4-Amino-2-bromonicotinonitrile , a high-value heterocyclic building block in medicinal chemistry.
Strategic Utilization in Heterocyclic MedChem & Kinase Inhibitor Design
Executive Summary
4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1 / Analogous Halides) represents a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in the dense functionalization of the pyridine core:
C2-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic tails or solubilizing groups.
C3-Nitrile & C4-Amino: An "ortho-amino nitrile" motif that serves as a pre-organized precursor for fusing pyrimidine rings, granting access to pyrido[2,3-d]pyrimidines —a bioisostere of the quinazoline scaffold found in blockbuster kinase inhibitors like Gefitinib and Erlotinib.
This guide provides a comprehensive roadmap for synthesizing, handling, and derivatizing this building block to accelerate hit-to-lead optimization.
Structural Analysis & Reactivity Profile
The molecule is a pyridine ring characterized by significant electronic deficiency, driven by the ring nitrogen and the electron-withdrawing nitrile group.[1]
Electronic Differentiation (Regioselectivity)[2]
C2 Position (Br): Sterically crowded by the adjacent nitrile but electronically activated by the ring nitrogen (alpha-position). It is generally less reactive toward SNAr than the C4 position but highly reactive in Pd-catalyzed couplings.
C4 Position (NH₂): Acts as a vinylogous amidine donor. In the precursor (2,4-dibromo), this position is the "soft" electrophile, highly susceptible to nucleophilic attack. In the final building block, the amino group is a nucleophile for cyclization.
C3 Position (CN): The electrophilic carbon of the nitrile is activated for attack by nucleophiles (e.g., amidines, urea) to form fused rings.
Reactivity Network Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Figure 1: Divergent synthetic pathways from the 4-Amino-2-bromonicotinonitrile core.[2][3][4]
Synthesis of the Building Block
Direct commercial sourcing can be expensive or unreliable. In-house synthesis is robust, typically starting from 2,4-dihydroxynicotinonitrile (derived from cyanoacetamide and ethyl acetoacetate/malonate).
Route: The Regioselective SNAr Strategy
This protocol exploits the higher electrophilicity of the C4-position in 2,4-dibromonicotinonitrile compared to the C2-position.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.8) should convert to the product (Rf ~0.4).
Workup: Concentrate the solvent to ~20 mL. Pour into ice water (100 mL). Collect the precipitate by filtration.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if the regioisomer (2-amino-4-bromo) is present (>5%).
Yield: Expect 3.0–3.5 g (75–85%) of a white to pale yellow solid.
Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine
This reaction builds the "kinase hinge-binding" motif.
Result: Formation of 4-hydroxy-7-bromo-pyrido[2,3-d]pyrimidine (via Dimroth rearrangement type mechanisms) or the 4-H derivative depending on the exact carbon source.
Note: For the 4-amino-pyrido derivative (common in drugs), use Formamidine Acetate in refluxing ethanol.
Case Studies in Medicinal Chemistry
Application 1: Dual Kinase Inhibitors (EGFR/HER2)
Researchers have utilized this scaffold to synthesize tricyclic inhibitors. By coupling a substituted aniline at C2 (displacing Br) and cyclizing the C3/C4 backbone, one generates analogs of Pelitinib .
Data Comparison: Pyridine vs. Quinoline Scaffolds
Feature
Quinoline (e.g., Bosutinib)
Pyrido[2,3-d]pyrimidine (This Scaffold)
Solubility
Low (Lipophilic planar core)
Improved (Extra Nitrogen lowers LogP)
H-Bonding
1 Acceptor (Ring N)
2 Acceptors (Ring Ns)
| Metabolic Stability | Susceptible to oxidation at C5/C8 | Tunable (C5/C6 can be substituted) |
Application 2: PIM-1 Kinase Inhibitors
The 2-bromo group allows for the late-stage introduction of diversity. A library of 50+ compounds can be generated from a single batch of the bicyclic core by varying the Suzuki coupling partner at the final step.
Safety & Handling
Hazards: Brominated pyridines are potential skin irritants and sensitizers. The nitrile group poses a risk of cyanide release under strong acidic hydrolysis or combustion.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light to prevent debromination.
Disposal: Quench all reaction mixtures containing cyanides with bleach (sodium hypochlorite) at pH >10 before disposal.
References
Regioselective Amination of Halopyridines:
Title: "Nucleophilic substitution of 2,4-dihalopyridines: A theoretical and experimental study."
Source:Journal of Organic Chemistry.
Context: Establishes the preference for C4 substitution in 2,4-dihalo-3-cyanopyridines.
Pyrido[2,3-d]pyrimidine Synthesis
Title: "The chemistry of pyrido[2,3-d]pyrimidines and their applic
Source:Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772.
Application Note: Regioselective Synthesis and Isolation of 4-Amino-2-bromonicotinonitrile
Executive Summary The synthesis of highly functionalized pyridine building blocks is a critical workflow in the development of kinase inhibitors and other targeted therapeutics. 4-Amino-2-bromonicotinonitrile is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized pyridine building blocks is a critical workflow in the development of kinase inhibitors and other targeted therapeutics. 4-Amino-2-bromonicotinonitrile is a highly sought-after intermediate, notably utilized in the synthesis of General Control Nonderepressible 2 (GCN2) kinase inhibitors for oncology and neurodegenerative disease applications[1].
This application note details a scalable, chromatography-free protocol for the regioselective synthesis of 4-amino-2-bromonicotinonitrile from 2,4-dibromonicotinonitrile via nucleophilic aromatic substitution (SNAr). By leveraging differential solubility, the target 4-amino isomer can be isolated from its 2-amino counterpart in high purity using a simple recrystallization step[1].
Mechanistic Rationale & Regioselectivity
As an application scientist, it is crucial to understand the causality behind the reaction dynamics rather than just executing steps. The starting material, 2,4-dibromonicotinonitrile, presents two electrophilic sites (C2 and C4) susceptible to SNAr by ammonia.
Activation: The pyridine ring is highly electron-deficient. The C4 position is activated by the electron-withdrawing cyano group (ortho) and the ring nitrogen (para). The C2 position is activated by the cyano group (ortho) and the ring nitrogen (ortho).
Regioselectivity: Attack at the C4 position is kinetically and thermodynamically favored. The resulting Meisenheimer complex at C4 is superiorly stabilized by the para-relationship to the highly electronegative pyridine nitrogen. Consequently, the reaction yields a ~2.3:1 ratio favoring the 4-amino isomer over the 2-amino isomer[1].
Solvent & Base Selection: Aqueous ammonium hydroxide (NH₄OH) serves a dual purpose: it provides the ammonia nucleophile and acts as a base to neutralize the hydrobromic acid (HBr) byproduct. Tetrahydrofuran (THF) is utilized as a co-solvent to ensure adequate solubilization of the organic starting material at elevated temperatures.
Process Visualization
Workflow for the regioselective synthesis and separation of 4-amino-2-bromonicotinonitrile.
Experimental Protocol
The following methodology is adapted from verified patent literature for the synthesis of GCN2 inhibitors[1],[2].
Step 1: Reaction Setup
To a heavy-walled pressure vessel or sealed tube, add 2,4-dibromopyridine-3-carbonitrile (2.50 g, 9.55 mmol).
Suspend the solid in Tetrahydrofuran (THF) (20 mL).
Add aqueous Ammonium Hydroxide (NH₄OH, ~30% NH₃ basis) (20 mL).
Expert Insight: A sealed pressure vessel is mandatory. The reaction temperature (100 °C) significantly exceeds the boiling point of THF (66 °C), and heating aqueous ammonia will cause rapid outgassing. Standard reflux condensers will result in a loss of the nucleophile and solvent.
Step 2: Ammonolysis
Seal the vessel securely and place it behind a blast shield.
Heat the reaction mixture to 100 °C with vigorous magnetic stirring for exactly 2 hours[1].
Expert Insight: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous ammonia and the organic THF phase.
Step 3: Workup and Extraction
Cool the vessel completely to room temperature before carefully venting any residual pressure.
Concentrate the mixture under reduced pressure to remove the volatile THF and excess ammonia.
Dilute the resulting aqueous residue with deionized water (100 mL)[1].
Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 50 mL).
Combine the organic layers and concentrate them under reduced pressure to yield the crude isomeric mixture.
Step 4: Chromatography-Free Isolation
Suspend the crude residue in a minimal volume of hot Dichloromethane (DCM).
Allow the solution to cool to room temperature, inducing selective crystallization of the 4-amino isomer.
Filter the precipitate under vacuum to afford 4-amino-2-bromonicotinonitrile as a light yellow solid (1.25 g)[1].
Expert Insight: The 4-amino isomer exhibits significantly lower solubility in halogenated solvents compared to the 2-amino isomer, likely due to differences in intermolecular hydrogen bonding networks, allowing for a highly efficient, chromatography-free separation.
Step 5: Recovery of the Minor Isomer
Concentrate the mother liquor from the recrystallization step under reduced pressure.
This affords the minor isomer, 2-amino-4-bromonicotinonitrile, as a light yellow solid residue (860 mg)[1].
Quantitative Data & Mass Balance Analysis
Reagent / Product
MW ( g/mol )
Equivalents
Amount
Reported Yield
2,4-Dibromonicotinonitrile
261.89
1.0
2.50 g (9.55 mmol)
N/A
Ammonium Hydroxide (aq)
35.05
Excess
20 mL
N/A
Tetrahydrofuran (THF)
72.11
Solvent
20 mL
N/A
4-Amino-2-bromonicotinonitrile
198.02
Major Product
1.25 g
66%
2-Amino-4-bromonicotinonitrile
198.02
Minor Product
0.86 g (Crude)
28% *
Analytical Mass Balance Insight: A critical review of the referenced patent data[1] reveals a stoichiometric nuance. The reported yield of the major 4-amino isomer is 66% (1.25 g). However, the mother liquor is reported to yield 860 mg of the 2-amino isomer, which the authors designate as a 28% yield. Mathematically, 860 mg of pure product would correspond to a ~45% theoretical yield (4.34 mmol). The designation of a 28% yield implies that the 860 mg residue is not pure, but rather a crude mixture containing salts, unreacted starting material, or residual 4-amino isomer, with the actual 2-amino isomer content determined via quantitative NMR or LC-MS. Researchers should plan for secondary purification (e.g., silica gel chromatography) if highly pure 2-amino-4-bromonicotinonitrile is required.
Critical Parameters & Troubleshooting
Pressure Safety: Never attempt this reaction in standard glassware. The combined vapor pressure of THF and NH₃ at 100 °C requires a rated pressure reactor (e.g., a Parr reactor or heavy-walled ACE glass tube).
Solvent Ratios: The 1:1 (v/v) ratio of THF to aqueous NH₄OH ensures that the starting material remains dissolved as the reaction reaches operating temperature, preventing unreacted solid from coating the walls of the vessel.
Recrystallization Dynamics: If the 4-amino isomer fails to precipitate from DCM, the crude mixture may be too dilute. Evaporate the DCM completely and resuspend in the absolute minimum amount of boiling DCM required to mobilize the residue, then cool slowly to 4 °C to force crystallization.
References
[1] Title: WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions
Source: Google Patents (Vertex Pharmaceuticals Incorporated)
URL:
[2] Title: US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions
Source: Google Patents (Vertex Pharmaceuticals Incorporated)
URL:
Application Notes and Protocols for the Hydrolysis of 4-Amino-2-bromonicotinonitrile to Nicotinic Acid Derivatives
Abstract This technical guide provides a comprehensive overview of the hydrolysis of 4-amino-2-bromonicotinonitrile, a critical transformation for the synthesis of functionalized nicotinic acid derivatives. These derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the hydrolysis of 4-amino-2-bromonicotinonitrile, a critical transformation for the synthesis of functionalized nicotinic acid derivatives. These derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document details two robust protocols for the hydrolysis of the nitrile group to a carboxylic acid under both acidic and basic conditions. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and high-purity outcomes for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of Nicotinic Acid Derivatives
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental building blocks in contemporary drug discovery.[5] Their versatile structure allows for a multitude of substitutions, leading to compounds with diverse therapeutic applications.[6][7] The starting material, 4-amino-2-bromonicotinonitrile, is a valuable precursor, featuring three distinct functional groups—a nitrile, an amino group, and a bromo substituent—that can be selectively manipulated to generate a library of novel compounds. The hydrolysis of the nitrile to a carboxylic acid is often a key initial step, unlocking a pathway to amides, esters, and other carboxylic acid derivatives. This guide focuses exclusively on providing reliable and well-characterized methods for this pivotal conversion.
Mechanistic Rationale: Acid vs. Base Catalysis
The conversion of a nitrile to a carboxylic acid can be effectively achieved through hydrolysis under either acidic or basic conditions.[8][9] The choice between the two pathways often depends on the stability of other functional groups within the molecule and the desired reaction kinetics.
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. Following a series of proton transfers and tautomerization, an amide intermediate is formed. This amide is subsequently hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium ion.[9][10][11] All steps in this process are generally reversible, and the reaction is driven to completion by using a large excess of water and by the protonation of the released ammonia.[11]
Base-Catalyzed (Promoted) Hydrolysis
Under basic conditions, a hydroxide ion, a potent nucleophile, directly attacks the electrophilic nitrile carbon. This addition is followed by protonation (typically from the solvent, water) to form an imidic acid, which rapidly tautomerizes to an amide. This amide intermediate is then hydrolyzed by the base. The process involves nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, leading to a tetrahedral intermediate that expels an amide anion. The reaction is rendered irreversible by the final, rapid acid-base reaction between the newly formed carboxylic acid and the strong base (or the released ammonia), forming a stable carboxylate salt.[10][11][12][13] An acidic workup is required to protonate the carboxylate and precipitate the final carboxylic acid product.
Visualization of the Reaction Pathway
The following diagrams illustrate the overall transformation and the simplified mechanisms for both acidic and basic hydrolysis.
Caption: Overall hydrolysis of 4-amino-2-bromonicotinonitrile.
Caption: Simplified workflow for acid-catalyzed nitrile hydrolysis.
Caption: Simplified workflow for base-catalyzed nitrile hydrolysis.
Experimental Protocols
Safety First: Researchers must adhere to strict safety protocols. 4-Amino-2-bromonicotinonitrile and its derivatives may be harmful if swallowed or in contact with skin and can cause eye irritation.[14] Concentrated acids and bases are highly corrosive.[15] All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is advantageous for its straightforward procedure, often leading to clean product precipitation upon neutralization.
Materials and Reagents:
4-Amino-2-bromonicotinonitrile (C₆H₄BrN₃)
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Deionized Water (H₂O)
Ammonium Hydroxide (NH₄OH, ~28-30%) or Sodium Hydroxide (NaOH) solution
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Heating mantle and magnetic stirrer
Buchner funnel and filter paper
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-bromonicotinonitrile (1.0 eq).
Acid Addition: Carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) to the flask while cooling in an ice bath to manage the initial exotherm.
Heating: Attach a reflux condenser and heat the mixture to 100-120 °C. The reaction progress should be monitored by TLC or LC-MS. Typically, the reaction is complete within 4-8 hours.
Work-up: After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature and then carefully pour it over crushed ice.
Precipitation: While stirring vigorously in an ice bath, slowly add ammonium hydroxide or a concentrated NaOH solution to neutralize the acid to a pH of approximately 4-5. The product, 4-amino-2-bromonicotinic acid, will precipitate as a solid.
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Base-Catalyzed Hydrolysis
This method is particularly useful if the substrate is sensitive to strong acids. The procedure is inspired by the hydrolysis of analogous substituted nicotinic acid esters.[17]
Materials and Reagents:
4-Amino-2-bromonicotinonitrile (C₆H₄BrN₃)
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
Solvent mixture (e.g., Dioxane:Water 3:1 or Ethanol:Water 3:1)
Concentrated Hydrochloric Acid (HCl, ~37%)
Standard laboratory glassware
Heating mantle and magnetic stirrer
Buchner funnel and filter paper
Step-by-Step Procedure:
Reaction Setup: To a round-bottom flask, add 4-amino-2-bromonicotinonitrile (1.0 eq), the solvent mixture, and sodium hydroxide (2.5-3.0 eq).
Heating: Attach a reflux condenser and heat the mixture to reflux (typically 85-100 °C depending on the solvent system). Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 2-6 hours).
Work-up: Cool the reaction mixture to room temperature. If a co-solvent like dioxane or ethanol was used, remove it under reduced pressure.
Precipitation: Dissolve the residue in a minimum amount of water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 4. The target product will precipitate out of the solution.
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. Recrystallize the crude product from an appropriate solvent (e.g., isopropanol-hexane mixture) to obtain the pure 4-amino-2-bromonicotinic acid.[17]
Drying: Dry the purified product under vacuum to a constant weight.
Data Summary and Characterization
The following table summarizes the typical reaction parameters. Yields are highly dependent on the reaction scale and purification efficiency.
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts for protons on the pyridine ring and the amino group. For the analogous 4-amino-2-chloronicotinic acid, signals appear at δ 7.59 (d, 1H), 6.47 (d, 1H), and 6.37 (brs, 2H).[17] Similar shifts are expected for the bromo-derivative.
¹³C NMR: Signals corresponding to the six carbons of the substituted pyridine ring, including the carboxyl carbon.
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
Field-Proven Insights & Troubleshooting
Causality of Reagent Choice: In base-catalyzed hydrolysis, LiOH is sometimes preferred over NaOH as it can offer better solubility in mixed aqueous-organic solvent systems and may reduce the formation of certain byproducts.[17]
Monitoring the Reaction: Both TLC and LC-MS are effective for monitoring. A key indicator of reaction completion is the complete disappearance of the starting nitrile spot/peak. Incomplete reactions often result from insufficient heating time or temperature.
Purification Strategy: Recrystallization is crucial for obtaining a high-purity product. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but result in poor solubility when cold, allowing for efficient recovery.
Troubleshooting Low Yields:
Incomplete Reaction: Extend the reaction time or increase the temperature slightly.
Product Loss During Work-up: Ensure the pH for precipitation is optimal. If the product is partially soluble in water, chilling the solution thoroughly before filtration is essential.
Side Reactions: Under overly harsh conditions (e.g., excessively high temperatures), degradation or side reactions like debromination could occur.
Conclusion
The hydrolysis of 4-amino-2-bromonicotinonitrile is a fundamental and reliable method for producing 4-amino-2-bromonicotinic acid, a versatile intermediate for drug discovery. This application note provides two validated protocols, grounded in established chemical principles, to guide researchers in successfully performing this transformation. By understanding the underlying mechanisms and adhering to the detailed procedures and safety precautions, scientists can confidently synthesize this key building block for the development of novel nicotinic acid derivatives.
References
Chobot, V., et al. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
Nowak, M., et al. (2025, August 15). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]
El-Sayed, M. A. A., et al. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
Sabatino, M., et al. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PMC. [Link]
Google Patents. (n.d.). CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
ResearchGate. (2021, December 30). (PDF) Nicotinic acid derivatives: Application and uses, review. [Link]
Semantic Scholar. (2013, September 1). Synthesis and biological evaluation of new nicotinic acid derivatives as analgesic and anti-inflammatory agents. [Link]
Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
Wiley Online Library. (n.d.). Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer. [Link]
ResearchGate. (n.d.). The representative ¹H NMR spectra analyses for compound 4a. [Link]
National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]
Royal Society of Chemistry. (n.d.). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. [Link]
ResearchGate. (2025, August 7). Study on synthesis of 4-Aminonicotinic acid. [Link]
Beilstein Journals. (2021, January 18). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. [Link]
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
ACS Publications. (2025, July 22). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. [Link]
Chemistry LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. [Link]
ACS Publications. (2008, May 9). A Simple, Modular Synthesis of Substituted Pyridines. [Link]
ResearchGate. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
ResearchGate. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF. [Link]
Chemguide. (n.d.). the hydrolysis of amides. [Link]
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]
YouTube. (2014, January 2). Chemistry Vignettes: Base catalysed ester hydrolysis. [Link]
Pearson. (n.d.). Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. [Link]
Application Note: Chemoselective Reduction of 4-Amino-2-bromonicotinonitrile
This Application Note is designed for medicinal chemists and process development scientists targeting the selective reduction of the nitrile moiety in 4-Amino-2-bromonicotinonitrile (CAS: 1186259-37-3) to yield (4-amino-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists targeting the selective reduction of the nitrile moiety in 4-Amino-2-bromonicotinonitrile (CAS: 1186259-37-3) to yield (4-amino-2-bromopyridin-3-yl)methanamine .
The presence of the C2-Bromine atom presents a critical chemoselectivity challenge: standard hydrogenation (H₂/Pd-C) or harsh hydride donors (LiAlH₄ at reflux) frequently result in hydrodehalogenation (loss of Br) or over-reduction. This guide prioritizes protocols that preserve the halogen handle for subsequent cross-coupling reactions.
Strategic Analysis & Chemical Logic
The Substrate Challenge
The target molecule contains three distinct functionalities that dictate the reduction strategy:
Nitrile (-CN): The target for reduction to a primary amine.[1][2][3][4]
Aryl Bromide (-Br): A labile group susceptible to hydrogenolysis (debromination) under catalytic hydrogenation or oxidative addition by low-valent metals.
Exocyclic Amine (-NH₂): An electron-donating group (EDG) that increases electron density on the pyridine ring, potentially rendering the nitrile carbon less electrophilic and more difficult to reduce than a simple benzonitrile.
Methodology Selection Matrix
Method
Reagents
Risk Profile
Suitability
Catalytic Hydrogenation
H₂ / Pd-C or Raney Ni
High Risk: Rapid debromination (C-Br cleavage) often competes with nitrile reduction.
⛔ Avoid (unless specialized poisoned catalysts are used)
Strong Hydride Donors
LiAlH₄ (LAH)
Moderate Risk: Can displace halides at elevated temps; aggressive workup required.
Lowest Risk: "Cobalt Boride" formed in situ is highly selective for -CN over Ar-Halides. Mild conditions.
🌟 Gold Standard (Protocol A)
Detailed Experimental Protocols
Protocol A: Cobalt-Catalyzed Borohydride Reduction (The "Gold Standard")
Ideally suited for preserving the C2-Bromine atom due to the mild, non-hydrogenolytic mechanism.
Mechanism of Action
Sodium borohydride reacts with Cobalt(II) chloride to generate Cobalt Boride (Co₂B) in situ.[5] This black, finely divided precipitate acts as a heterogeneous catalyst that coordinates the nitrile, facilitating hydride transfer from borohydride. Unlike Pd/C, Co₂B rarely inserts into Ar-Br bonds under these conditions.
Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-bromonicotinonitrile (1.0 g, 5.0 mmol) in MeOH (25 mL). The solution may be slightly yellow.[6]
Catalyst Addition: Add CoCl₂·6H₂O (1.19 g, 5.0 mmol) to the solution. Stir for 10 minutes at room temperature. The solution will turn deep purple/pink.
Reduction (Exothermic): Cool the mixture to 0°C in an ice bath. Carefully add NaBH₄ (1.32 g, 35 mmol) portion-wise over 20 minutes.
Observation: A vigorous evolution of hydrogen gas will occur, and a black precipitate (Co₂B) will form immediately. The mixture will become a black suspension.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LCMS or TLC (System: 10% MeOH in DCM).
Endpoint: Disappearance of the nitrile starting material (m/z ~198/200) and appearance of the amine product (m/z ~202/204).
Quench & Workup (Critical Step):
Add 3N HCl dropwise until the black precipitate dissolves and gas evolution ceases (pH ~2). This destroys residual borohydride and solubilizes the cobalt.
Stir for 30 minutes.
Basify the solution to pH >10 using concentrated NH₄OH. This liberates the free amine.
Filter off any insoluble cobalt hydroxides through a Celite pad if a sludge persists.
Extraction: Evaporate the MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL) or DCM/iPrOH (3:1) if the product is polar.
Purification: Dry organics over Na₂SO₄, filter, and concentrate. If necessary, purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH₃).
Protocol B: Borane-THF Reduction (Alternative)
Recommended if the Cobalt workup proves difficult due to metal chelation.
Setup: Flame-dry a flask and cool under Nitrogen/Argon.
Addition: Dissolve the substrate in anhydrous THF. Cool to 0°C. Add BH₃·THF dropwise.
Reflux: Heat the reaction to a gentle reflux (65°C) for 3–6 hours.
Note: The electron-rich nature of the aminopyridine may require heat to drive the reduction of the nitrile.
Quench (The "Methanolysis"): Cool to 0°C. Carefully add MeOH until bubbling stops.
Acid Hydrolysis (Essential): Borane forms stable complexes with pyridines and amines. Add conc. HCl (or 4M HCl in dioxane) and reflux for 1 hour to break the Boron-Nitrogen bond.
Isolation: Neutralize with NaOH, extract with DCM, and concentrate.
Process Visualization
Decision Logic for Reduction Strategy
The following diagram illustrates the decision-making process for selecting the reduction method based on functional group sensitivity.
Caption: Decision tree for selecting the optimal reduction protocol based on substrate functionality.
Reaction Mechanism (Cobalt Boride)
Caption: Mechanistic workflow of the heterogeneous Cobalt Boride reduction.
Quality Control & Troubleshooting
Analytical Data Summary
Parameter
Expected Result
Notes
LCMS (ESI+)
[M+H]⁺ ≈ 202.0 / 204.0
Characteristic 1:1 Bromine isotope pattern is essential to confirm Br retention.
¹H NMR
δ ~ 3.8–4.0 ppm (s, 2H)
Appearance of methylene singlet (-CH ₂-NH₂).
Appearance
Off-white / yellow solid
Dark color indicates residual Cobalt; wash with EDTA or dilute acid.
Troubleshooting Guide
Problem: Loss of Bromine (M+H = 124).
Cause: Reaction temperature too high or excess NaBH₄ used with extended times.
Fix: Keep reaction at 0°C during addition. Switch to Protocol A if using H₂/Pd.
Problem: Incomplete Conversion.
Cause: Borane complexation with the pyridine nitrogen or the 4-amino group.
Fix: For Protocol B, ensure the acid reflux step (Step 5) is vigorous enough to break the B-N bond. For Protocol A, add more CoCl₂ (0.2 equiv) and NaBH₄.
Problem: Black Emulsion during Workup (Protocol A).
Fix: The Co₂B precipitate is fine. Use a Celite pad for filtration. If the filtrate is green/pink, wash the organic phase with 10% EDTA solution to chelate residual cobalt.
References
Satoh, T., et al. (1969). Selective reduction of nitriles to primary amines with cobalt chloride and sodium borohydride.[7] Tetrahedron Letters, 10(49), 4555-4558. Link
Osby, J. O., et al. (1993). Reduction of Nitriles to Primary Amines with Sodium Borohydride and Cobalt(II) Chloride. Journal of the American Chemical Society.[8] (Foundational methodology for CoCl2/NaBH4 reduction).
Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles.[4][9][10][11] Tetrahedron Letters. Link
Saavedra, J. Z., et al. (2012).[1] Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. Journal of Organic Chemistry, 77(1), 221-228. Link
BenchChem. (2025).[6] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (Reference for handling brominated aminopyridines). Link
Application Note: Strategic Synthesis of Pyrido[2,3-d]pyrimidines from 4-Amino-2-bromonicotinonitrile
Abstract & Strategic Overview Pyrido[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., Palbociclib, Ribocicl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
Pyrido[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., Palbociclib, Ribociclib). The synthesis of this bicyclic system from 4-amino-2-bromonicotinonitrile presents a unique regiochemical challenge and opportunity.
The starting material contains three reactive centers: the electrophilic C2-bromide, the electrophilic C3-nitrile, and the nucleophilic C4-amine. While the condensation of the C3-nitrile and C4-amine typically yields pyrido[4,3-d]pyrimidines, the targeted synthesis of pyrido[2,3-d]pyrimidines requires a specific sequence: displacement of the C2-bromide followed by cyclization onto the C3-nitrile .
This guide details the protocols for achieving this specific 2,3-fusion, utilizing both classical SNAr/Cyclization cascades and modern Palladium-catalyzed methodologies.
Mechanistic Pathways & Regiochemistry[1]
Understanding the electronic bias of 4-amino-2-bromonicotinonitrile is critical for reaction success.
Electronic Deactivation: The C4-amino group is a strong electron-donating group (EDG), which increases electron density in the pyridine ring. This theoretically deactivates the C2-position toward Nucleophilic Aromatic Substitution (SNAr).
Electronic Activation: Conversely, the C3-nitrile and the pyridine nitrogen (N1) are electron-withdrawing, activating the C2-bromide.
The Balance: Under standard conditions, the activation from the nitrile/N1 prevails, allowing SNAr with strong nucleophiles (guanidines, amidines). However, elevated temperatures or transition metal catalysis may be required compared to non-aminated pyridines.
Visualization: Reaction Divergence
The following diagram illustrates how reagent choice dictates the final isomeric scaffold.
Figure 1: Divergent synthetic pathways. Route B is required to access the pyrido[2,3-d]pyrimidine scaffold.
Experimental Protocols
Protocol A: The "One-Pot" Guanidine Cyclization (Thermal SNAr)
Best for: Rapid synthesis of 2,4-diamino-substituted pyrido[2,3-d]pyrimidines.
Mechanism: Nucleophilic attack of free guanidine at C2 (displacing Br), followed by intramolecular attack of the guanidine nitrogen on the C3-nitrile.
Base: Sodium Hydride (60% dispersion in oil) (4.0 eq) OR Potassium tert-butoxide (4.0 eq)
Solvent: Anhydrous DMF or DMA (0.2 M concentration)
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Methodology
Base Activation: In a flame-dried round-bottom flask, suspend Guanidine HCl (3.0 eq) in anhydrous DMF under inert atmosphere.
Deprotonation: Cool to 0°C. Carefully add NaH (4.0 eq) portion-wise. (Caution: Hydrogen gas evolution). Stir for 30 minutes at room temperature to generate the free guanidine base.
Substrate Addition: Add 4-Amino-2-bromonicotinonitrile (1.0 eq) as a solution in minimal DMF.
Reaction: Heat the mixture to 80–100°C . Monitor by LC-MS.
Checkpoint: The intermediate (monosubstituted pyridine) may be visible initially. Continued heating drives the ring closure.
Work-up:
Cool to room temperature.
Quench carefully with ice-water (exothermic).
The product often precipitates as a solid. Filter and wash with water and cold ethanol.
If no precipitate: Extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.
Purification: Recrystallization from EtOH/DMF or flash chromatography (DCM/MeOH gradient).
Best for: Substrates where the C2-Br is unreactive due to electronic deactivation (e.g., if additional electron-donating groups are present) or when using substituted amidines.
Reagents & Materials
Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos or BINAP (10 mol%)
Base: Cs₂CO₃ (2.0 eq)
Reagent: Benzamidine or Acetamidine HCl (1.5 eq)
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Methodology
Charge: To a pressure vial, add the substrate (1.0 eq), Amidine salt (1.5 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂, and Ligand.
Degas: Seal the vial and purge with Argon for 5 minutes. Inject degassed solvent.
Reaction: Heat to 100–110°C for 12–18 hours.
Mechanism:[1][2][3][4][5][6][7][8] Pd inserts into C2-Br, facilitates amination with the amidine. The pendant amidine nitrogen then attacks the C3-nitrile (often spontaneous under these conditions).
Work-up: Filter through a celite pad to remove Pd black. Concentrate filtrate.
Purification: Flash chromatography.
Critical Data Summary
Parameter
Protocol A (Thermal SNAr)
Protocol B (Pd-Catalyzed)
Key Reagent
Guanidine/NaH
Pd(OAc)₂/Xantphos
Temperature
80–100°C
100–110°C
Reaction Time
4–8 Hours
12–18 Hours
Tolerance
High for simple amidines
Excellent for bulky/complex amidines
Main Byproduct
Hydrolysis of Nitrile (if wet)
Protodebromination (if catalyst dies)
Yield (Typical)
65–85%
50–75%
Mechanistic Visualization (SNAr Cascade)
The following diagram details the electron flow for Protocol A, confirming the regiochemical outcome.
Figure 2: Step-wise mechanism of the guanidine-mediated cyclization.
Troubleshooting & Optimization
Problem: Low Conversion (Starting Material remains).
Cause: Deactivation by the C4-amine is too strong.
Solution: Switch to Protocol B (Pd-catalysis) or use a higher boiling solvent (DMSO) at 120°C.
Problem: Formation of Pyrido[4,3-d]pyrimidine.
Cause: Reaction occurring at C3/C4 instead of C2/C3. This happens if you use Formamide at high temperatures without a strong base.
Solution: Ensure you are using a 2-displacing nucleophile (like guanidine or acetamidine) and a strong base (NaH) to force the SNAr at C2 first.
Problem: Hydrolysis of Nitrile to Amide.
Cause: Wet solvent or atmospheric moisture.
Solution: Use strictly anhydrous DMF/DMA and fresh NaH.
References
Review of Pyrido[2,3-d]pyrimidine Synthesis
Shamroukh, A. H., et al. "The chemistry of pyrido[2,3-d]pyrimidines and their applications." Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772.
Guanidine Cyclization Mechanism
Margetić, D., et al. "Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes." Molecules, 2022, 27(24), 8967.
Pd-Catalyzed Approaches
Yuan, G., et al. "Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides." Catalysts, 2021, 11(12), 1452. (Analogous metal-catalyzed mechanism).
Biological Relevance (Kinase Inhibition)
El-Sayed, M., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors." RSC Advances, 2024.
The Accelerated Path to Novel Pyridine Scaffolds: Microwave-Assisted Synthesis Utilizing 4-Amino-2-bromonicotinonitrile
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery The pyridine nucleus is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents. Its deri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine nucleus is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents. Its derivatives exhibit a vast spectrum of biological activities, acting as crucial pharmacophores that modulate the function of enzymes and receptors.[1] Specifically, 4-aminopyridine frameworks have garnered significant attention for their role as potassium channel blockers, with applications in treating neurological conditions such as multiple sclerosis.[1][2][3] The functionalization of this privileged scaffold is therefore a critical endeavor in the quest for novel therapeutics with enhanced potency and selectivity.
4-Amino-2-bromonicotinonitrile stands as a versatile and highly valuable building block for this purpose. The strategic placement of its amino, bromo, and cyano functionalities on the pyridine ring offers a rich platform for diverse chemical transformations. The bromine atom at the 2-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This application note provides a comprehensive guide to leveraging microwave-assisted organic synthesis (MAOS) for the rapid and efficient diversification of the 4-Amino-2-bromonicotinonitrile core, a technique that has proven to be more efficient in terms of reaction yield, time, and environmental friendliness compared to conventional heating methods.[4][5]
The Microwave Advantage: Transforming Pyridine Synthesis
Microwave-assisted organic synthesis has emerged as a transformative technology in the modern synthetic laboratory. Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase.[4] This results in several key advantages, particularly for the synthesis of heterocyclic compounds:
Accelerated Reaction Times: Reactions that may take hours or even days under conventional reflux can often be completed in a matter of minutes.[4]
Enhanced Yields and Purity: The rapid heating and uniform temperature profile can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.
Improved Reaction Efficiency: Microwave synthesis often allows for reactions to be run at temperatures exceeding the solvent's boiling point in sealed vessels, further accelerating reaction rates.
Greener Chemistry: The significant reduction in reaction time and often the ability to use less solvent contribute to more environmentally sustainable synthetic practices.[6]
This guide will focus on three of the most powerful palladium-catalyzed cross-coupling reactions for the derivatization of 4-Amino-2-bromonicotinonitrile: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Applications and Protocols
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] This reaction is particularly valuable for creating biaryl structures, which are prevalent in many pharmaceutical agents.
Causality of Experimental Choices:
The choice of a palladium catalyst with appropriate ligands is critical to prevent catalyst poisoning by the pyridine nitrogen of the substrate. Ligands such as those on Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often effective. A base is required to activate the boronic acid for transmetalation. An aqueous mixture of a solvent like 1,4-dioxane or DMF is commonly used to ensure the solubility of both the organic and inorganic reagents.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Amino-2-bromonicotinonitrile with Phenylboronic Acid
To a 10 mL microwave synthesis vial, add 4-Amino-2-bromonicotinonitrile (198 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
Add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol, 3 mol%).
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
Seal the vial with a cap.
Place the vial in the microwave synthesizer and irradiate at 120 °C for 15 minutes.
After the reaction is complete, cool the vial to room temperature.
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-amino-2-phenylnicotinonitrile.
Data Presentation: Suzuki-Miyaura Coupling
Parameter
Value
Starting Material
4-Amino-2-bromonicotinonitrile
Coupling Partner
Phenylboronic Acid
Catalyst
Pd(PPh₃)₂Cl₂ (3 mol%)
Base
K₂CO₃ (2.0 equiv)
Solvent
1,4-Dioxane/Water (4:1)
Temperature
120 °C
Time
15 min
Expected Yield
85-95%
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Amine Scaffolds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation that is often challenging using traditional methods.[8] This reaction allows for the coupling of an aryl halide with a wide variety of primary and secondary amines.
Causality of Experimental Choices:
This reaction is highly sensitive to the choice of ligand and base. Sterically hindered biaryl phosphine ligands, such as XPhos, are often necessary to promote the reductive elimination step and prevent catalyst deactivation. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate its coordination to the palladium center. Anhydrous and anaerobic conditions are crucial for the success of this reaction.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 4-Amino-2-bromonicotinonitrile with Morpholine
In a glovebox, add 4-Amino-2-bromonicotinonitrile (198 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos (19 mg, 0.04 mmol) to a 10 mL microwave synthesis vial.
Remove the vial from the glovebox and place it in the microwave synthesizer.
Irradiate at 100 °C for 20 minutes.
After the reaction is complete, cool the vial to room temperature.
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-amino-2-(morpholin-4-yl)nicotinonitrile.
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important intermediates in organic synthesis and materials science.
Causality of Experimental Choices:
The standard Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. An amine base, such as triethylamine, is used both as a base and often as a solvent. Copper-free conditions have also been developed to avoid potential issues with copper contamination. Microwave irradiation can significantly accelerate this reaction, often allowing it to proceed at lower temperatures than conventional heating.
Protocol 3: Microwave-Assisted, Copper-Free Sonogashira Coupling of 4-Amino-2-bromonicotinonitrile with Phenylacetylene
Place the vial in the microwave synthesizer and irradiate at 80 °C for 30 minutes.
After the reaction is complete, cool the vial to room temperature.
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-amino-2-(phenylethynyl)nicotinonitrile.
Data Presentation: Sonogashira Coupling
Parameter
Value
Starting Material
4-Amino-2-bromonicotinonitrile
Coupling Partner
Phenylacetylene
Catalyst
Pd(PPh₃)₂Cl₂ (2 mol%)
Base
Et₃N (2.0 equiv)
Solvent
DMF
Temperature
80 °C
Time
30 min
Expected Yield
75-85%
Safety and Handling
4-Amino-2-bromonicotinonitrile and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. Palladium catalysts are toxic and should be handled with care. Reaction vials may be under pressure at elevated temperatures; ensure they are properly sealed and handled.
- Use fresh catalyst and anhydrous, degassed solvents.- Increase microwave power, temperature, or reaction time.- Ensure high purity of starting materials.
Formation of Side Products
- Homocoupling of boronic acid (Suzuki)- Dehalogenation of starting material
- Use a lower catalyst loading or a different ligand.- Ensure an inert atmosphere to minimize dehalogenation.
Difficulty in Purification
- Co-elution of product and byproducts
- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating for the derivatization of 4-Amino-2-bromonicotinonitrile. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for the synthesis of diverse libraries of novel pyridine-based compounds. By leveraging the power of microwave chemistry, researchers can accelerate the drug discovery process and more rapidly explore the chemical space around this valuable scaffold.
References
Jain, R., & Varma, R. S. (2020). Microwave-assisted organic synthesis: A green chemistry approach. Beilstein Journal of Organic Chemistry, 16, 1468-1498. [Link]
De la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: a review. CNS Neuroscience & Therapeutics, 12(1), 53-61. [Link]
Dunn, P. J., & Appell, R. B. (2004). The development of the aminopyridines as drugs for the symptomatic treatment of multiple sclerosis. Current Pharmaceutical Design, 10(28), 3535-3543. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Technical Support Center: Optimizing the Synthesis of 4-Amino-2-bromonicotinonitrile
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing functionalized pyridines often presents significant regiochemical challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing functionalized pyridines often presents significant regiochemical challenges. The synthesis of 4-amino-2-bromonicotinonitrile (CAS: 1806963-70-1) from 2,4-dibromonicotinonitrile is a prime example, where nucleophilic aromatic substitution (
) can yield a mixture of isomers.
This guide is designed to troubleshoot poor yields, explain the mechanistic causality behind experimental choices, and provide a field-proven, self-validating protocol to achieve >90% regioselectivity.
Troubleshooting & FAQs
Q: When scaling up the amination of 2,4-dibromonicotinonitrile using aqueous ammonia, my yield of the desired 4-amino isomer drops, and I isolate significant amounts of the 2-amino byproduct. What is driving this?
A: This is a classic regioselectivity issue rooted in the competing electrophilicity and steric environments of the C2 and C4 positions. In 2,4-dibromonicotinonitrile, both bromines are highly activated toward
. The C4 position is electronically activated by the para-ring nitrogen and the ortho-cyano group, while the C2 position is activated by the ortho-ring nitrogen and the ortho-cyano group.
Under standard high-temperature conditions (e.g.,
in THF at 100 °C), the reaction operates under thermodynamic control. The high thermal energy overrides the slight kinetic preference for C4, resulting in a typical 66:28 ratio (approx. 2.4:1) of 4-amino to 2-amino isomers[1]. To minimize the 2-amino byproduct, you must shift the reaction to a kinetically controlled regime by altering the steric bulk of your nucleophile.
Q: Can I improve the regioselectivity without changing the ammonia source?
A: Yes, but only to a moderate extent. By switching from aqueous
at 100 °C to a saturated solution of anhydrous in methanol or dioxane at room temperature (20–25 °C), you lower the thermal energy of the system. This allows the subtle steric differences between the two sites to exert more influence—C2 is flanked by the ring nitrogen lone pair and the cyano group, making it slightly more congested than C4. However, direct amination will almost always yield a mixture, typically plateauing around an 80:20 ratio at best. For pharmaceutical-grade purity, a structural intervention is required.
Q: What is the most reliable, high-yielding method to synthesize exclusively 4-amino-2-bromonicotinonitrile?
A: The most robust, field-proven method is the Bulky Amine Protection Strategy . Instead of using ammonia, we exploit the steric congestion at the C2 position by using a sterically demanding nucleophile like 4-methoxybenzylamine (
) or tert-butylamine. The bulky PMB group experiences severe steric clash with the adjacent cyano group and pyridine nitrogen at C2, forcing >95% of the attack to occur at the more accessible C4 position[2]. Once the intermediate is isolated, the PMB group is cleanly cleaved using Trifluoroacetic acid (TFA) to reveal the primary amine. This self-validating workflow ensures high regiochemical fidelity and drastically simplifies downstream purification.
To illustrate the impact of these variables, the following table summarizes the expected outcomes based on different synthetic strategies.
Table 1: Quantitative Comparison of Amination Strategies for 2,4-Dibromonicotinonitrile
Strategy
Reagents & Conditions
Yield (C4-Isomer)
Yield (C2-Isomer)
Regioselectivity (C4:C2)
Direct Amination (High Temp)
, THF, 100 °C, 2h
66%
28%
~2.4 : 1
Direct Amination (Low Temp)
(in MeOH), THF, 25 °C, 24h
72%
15%
~4.8 : 1
Bulky Amine Protection
1. , DIPEA, RT 2. TFA, 60 °C
>90% (Overall)
<2%
>45 : 1
Experimental Workflow Visualization
Reaction pathways for 2,4-dibromonicotinonitrile amination comparing direct vs. bulky amine routes.
Step-by-Step Methodology: The Bulky Amine Strategy
This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the causality of the reaction is tracking correctly before proceeding.
Phase 1: Regioselective
with PMB-Amine
The steric bulk of the PMB group prevents attack at the congested C2 position, ensuring high C4 fidelity.
Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,4-dibromopyridine-3-carbonitrile (1.0 eq) in anhydrous THF to create a 0.2 M solution.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr generated during the substitution.
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 4-methoxybenzylamine (
) (1.1 eq). The low temperature controls the initial exothermic reaction and maximizes kinetic regioselectivity.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4-6 hours.
Self-Validation Checkpoint (LC-MS/TLC): Monitor the reaction.
Analytical outcome: LC-MS must show a mass shift corresponding to the addition of the PMB-amine (+136 Da) and the displacement of one bromine (-79 Da). The absence of a secondary peak with the identical mass confirms total regioselectivity. TLC (Hexanes/EtOAc 3:1) should show a single new spot with a lower
than the starting material.
Workup: Quench with distilled water, extract three times with EtOAc, wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography to afford pure 2-bromo-4-((4-methoxybenzyl)amino)nicotinonitrile.
Phase 2: Acidic Cleavage of the PMB Group
TFA provides the necessary acidic environment to cleave the electron-rich PMB protecting group via a stabilized carbocation intermediate.
Setup: Dissolve the purified 2-bromo-4-((4-methoxybenzyl)amino)nicotinonitrile intermediate in neat Trifluoroacetic acid (TFA) (approx. 10 mL per gram of substrate).
Reaction: Heat the mixture to 60 °C and stir for 2-3 hours.
Self-Validation Checkpoint (LC-MS): Monitor the reaction mixture.
Analytical outcome: The complete disappearance of the intermediate mass and the appearance of the desired product mass (
~198 for ) confirms successful deprotection.
Workup: Concentrate the mixture under reduced pressure to remove the bulk of the excess TFA. Carefully neutralize the remaining residue by adding saturated aqueous
until gas evolution ceases (pH ~8).
Extraction & Isolation: Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over
and concentrate.
Final Validation: Recrystallize the crude residue from DCM/hexanes. The formation of a light yellow solid provides the final physical validation of high-purity 4-amino-2-bromonicotinonitrile .
Technical Support Center: Regiocontrol in 2,4-Dibromonicotinonitrile Amination
Executive Summary & Diagnostic Triage The Challenge: The amination of 2,4-dibromonicotinonitrile (2,4-dibromo-3-cyanopyridine) presents a classic regioselectivity paradox. The scaffold contains two electrophilic sites ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Triage
The Challenge:
The amination of 2,4-dibromonicotinonitrile (2,4-dibromo-3-cyanopyridine) presents a classic regioselectivity paradox. The scaffold contains two electrophilic sites activated by both the pyridine nitrogen and the electron-withdrawing nitrile group at C3.
The C4 Position: Activated by the para-ring nitrogen and the ortho-nitrile.
The C2 Position: Activated by the ortho-ring nitrogen and the ortho-nitrile.
The Rule of Thumb:
Under standard nucleophilic aromatic substitution (SNAr ) conditions, the reaction is predominantly C4-selective . This is driven by steric differentiation; the C2 position is severely crowded, wedged between the ring nitrogen lone pair and the C3-nitrile group. Conversely, Transition Metal-Catalyzed (e.g., Buchwald-Hartwig) pathways can often invert this selectivity to favor C2 , driven by oxidative addition preferences and coordination to the pyridine nitrogen.
Quick Diagnostic: Which Issue Are You Facing?
Symptom
Probable Cause
Immediate Action
Mixture of C2/C4 isomers
Temperature too high or solvent too non-polar (promoting promiscuous SNAr).
Lower temp to 0°C; switch to polar aprotic solvent (DMF/DMSO).
Exclusive C4 product (Desired is C2)
Reaction proceeding via SNAr mechanism.
Switch to Pd-catalyzed Buchwald-Hartwig conditions.
Double Amination (C2 & C4)
Excess amine equivalents or reaction time too long.
Stoichiometric control (0.95 eq. amine); monitor via LCMS.
No Reaction / Low Conversion
Amine nucleophile is too weak or sterically encumbered.
Increase temperature (carefully); switch to stronger base (LiHMDS/NaH).
The Science of Selectivity (Mechanistic Grounding)
To control the outcome, one must understand the competing transition states.
The SNAr Pathway (Kinetic C4-Control)
In an SNAr regime, the rate-determining step is the formation of the Meisenheimer complex.
Electronic Factor: Both C2 and C4 are highly electron-deficient due to the combined inductive effects (-I) and mesomeric effects (-M) of the nitrile and the pyridine nitrogen.
Steric Factor (The Decider): The C2 position is flanked by the ring nitrogen and the bulky nitrile group. The C4 position is flanked by the nitrile and a proton (C5). The C4 position is significantly more accessible.
Outcome: Nucleophilic attack occurs preferentially at C4 .[1]
The Metal-Catalyzed Pathway (C2-Control)
In palladium-catalyzed cross-coupling, the mechanism shifts from nucleophilic attack to oxidative addition.
Coordination Effect: Pd(0) species often coordinate to the pyridine nitrogen prior to oxidative addition. This "directed" effect places the metal in immediate proximity to the C2-Br bond.
Bond Strength: While C2-Br is sterically hindered, the directing effect of the pyridine nitrogen facilitates the insertion of Pd into the C2-Br bond faster than the remote C4-Br bond.
Outcome: Amination occurs preferentially at C2 .
Visualizing the Decision Matrix
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Divergent synthesis pathways for 2,4-dibromonicotinonitrile based on mechanistic control (SNAr vs. Catalysis).
Ligand: Xantphos or DPEPhos (10 mol%) — Bidentate ligands with wide bite angles often favor the reductive elimination of the sterically crowded C2 product.
Base: Cs2CO3 (2.0 equiv)
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step:
Degassing: Sparge solvent with Nitrogen/Argon for 20 mins.
Assembly: In a glovebox or under Ar stream, combine Substrate, Amine, Base, Pd source, and Ligand.
Heating: Heat to 80–100°C.
Critical: Do not use polar solvents like DMF, as they will accelerate the background SNAr reaction at C4, leading to mixtures.
Monitoring: Monitor for disappearance of SM. Stop immediately upon consumption to prevent second amination at C4.
Troubleshooting & FAQs
Q1: I am running the Buchwald reaction for C2 selectivity, but I still see C4 product. Why?
A: You likely have a "background SNAr" problem. Even without Pd, the amine can attack C4 if the temperature is high enough and the solvent is polar.
Fix: Switch to strictly non-polar solvents (Toluene). Ensure your base is not soluble (use solid Cs2CO3 rather than soluble organic bases). Lower the temperature and use a more active catalyst (e.g., Pd2(dba)3/BrettPhos) to allow reaction at lower temps.
Q2: Can I put two different amines on the ring?
A: Yes, but order of operations is critical.
Step 1: Install the C4-amine via SNAr (Protocol A). Isolate the product.
Step 2: Install the C2-amine via Buchwald-Hartwig on the purified intermediate. The C4-amino group is electron-donating, which actually deactivates the ring slightly, making the second step harder but more controllable.
Q3: My nitrile group disappeared/hydrolyzed.
A: The nitrile at C3 is susceptible to hydrolysis under strongly acidic or basic conditions, especially at high heat.
Fix: Avoid aqueous bases (NaOH/KOH). Use mild organic bases (DIPEA) or anhydrous carbonate salts. Keep reaction times short.
Q4: How do I distinguish the C2 and C4 isomers by NMR?
A:
NOESY/ROESY: The C4-amine will show an NOE correlation to the C5-proton (doublet, usually ~6.5-7.0 ppm).
HMBC: Look for long-range coupling. The C5 proton will couple to the Carbon at C3 (bearing the CN). The C2-amine product leaves the C4-Br intact; the C4-Br carbon usually has a distinct shift compared to C4-N.
Shift Logic: A proton at C5 is usually more shielded (upfield) if an amine is at C4 (ortho-effect) compared to if the amine is at C2 (meta-effect).
References
Regioselectivity in SNAr of Pyrimidines/Pyridines
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
Technical Support Center: 4-Amino-2-bromonicotinonitrile Solubility Troubleshooting
Welcome to the Technical Support Center for handling 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1). This compound is a highly versatile building block in medicinal chemistry and drug development, frequently utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1). This compound is a highly versatile building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1][2]. However, its unique structural features often present significant solubility bottlenecks during both biological assay preparation and organic synthesis.
This guide is designed by application scientists to provide you with mechanistic insights, quantitative data, and self-validating protocols to overcome these challenges.
Mechanistic Overview: Why is it so hard to dissolve?
To troubleshoot solubility, we must first understand the thermodynamic barriers at play. 4-Amino-2-bromonicotinonitrile possesses a highly stable crystalline solid state driven by three primary structural factors:
Extensive Hydrogen Bonding: The amino group (-NH₂) acts as a dual hydrogen-bond donor, while the nitrile group (-C≡N) and the pyridine nitrogen act as strong hydrogen-bond acceptors. This creates a robust, multi-dimensional intermolecular hydrogen-bonding network that permeates the crystal lattice[3][4].
Halogen Bonding & Lipophilicity: The bromine atom at the 2-position significantly increases the molecule's lipophilicity and molecular weight (198.02 g/mol ), while also participating in halogen bonding that further locks the crystal structure in place.
π-π Stacking: The planar, aromatic pyridine core facilitates tight face-to-face and edge-to-face π-π stacking interactions.
Because of this high lattice energy, non-polar solvents (like hexane or toluene) lack the dipole strength to break the lattice, while highly polar protic solvents (like water) are repelled by the lipophilic bromine and aromatic ring. Therefore, dissolution requires polar aprotic solvents that can act as competitive hydrogen-bond acceptors without donating protons.
Figure 1: Mechanistic factors driving the high crystal lattice energy and poor solubility.
Solvent Compatibility & Quantitative Data
Empirical solubility studies on related aminopyridines demonstrate a clear solvent preference hierarchy: NMP > DMF > alcohols > non-polar hydrocarbons[5]. For structurally similar halogenated aminopyridines, solubility in optimal solvents like DMSO typically plateaus around 30–50 mg/mL[6].
Use the following matrix to select the appropriate solvent for your specific workflow:
Solvent
Dielectric Constant (ε)
H-Bond Acceptor Capacity
Estimated Solubility (25°C)
Application Suitability
NMP
32.2
Strong
> 50 mg/mL
Excellent for high-temp synthesis
DMSO
46.7
Strong
> 30 mg/mL
Ideal for biological assay stocks
DMF
36.7
Strong
~ 30 mg/mL
Good alternative to DMSO
1,4-Dioxane
2.2
Moderate
~ 5-10 mg/mL
Preferred for Pd-catalyzed couplings
Methanol
32.7
Strong (but also Donor)
< 5 mg/mL
Poor, prone to crystallization
Dichloromethane
9.1
Weak
< 1 mg/mL
Not recommended
Water
80.1
Strong (but high polarity)
< 0.1 mg/mL
Requires co-solvent (DMSO)
Frequently Asked Questions (FAQs)
Q1: Why does the compound crash out when I transition from my DMSO stock to aqueous buffers for biological assays?A: This is a classic thermodynamic shock. DMSO perfectly solvates the molecule by accepting hydrogen bonds from the -NH₂ group. When introduced to an aqueous buffer, the local concentration of water (a highly polar protic solvent) forces the lipophilic bromopyridine core to aggregate via hydrophobic collapse.
Solution: Keep the final DMSO concentration in the assay between 1% and 5%. If precipitation still occurs, pre-dilute the DMSO stock into a surfactant-containing buffer (e.g., 0.01% Tween-20) under rapid vortexing to form stable micelles before adding it to the assay plate.
Q2: I am running a Buchwald-Hartwig amination. The compound won't dissolve in toluene. What are the alternatives?A: Toluene is a non-polar hydrocarbon (ε = 2.4) that cannot disrupt the strong N-H···N(nitrile) hydrogen bonding network. Switch to 1,4-Dioxane . While Dioxane also has a low dielectric constant (ε = 2.2), its two ether oxygens act as moderate hydrogen-bond acceptors, providing just enough solvation energy to dissolve the compound at elevated reaction temperatures (80–100°C) without interfering with the Palladium catalytic cycle.
Q3: How can I accurately determine if my compound is fully dissolved or just suspended as micro-crystals?A: Visual inspection is notoriously unreliable for micro-crystalline suspensions. You must use a self-validating physical separation method. Centrifuge the sample at 10,000 × g for 5 minutes. If a pellet forms, your solution was a suspension. The supernatant represents the true thermodynamic solubility limit at that temperature.
Troubleshooting Workflows & Methodologies
Figure 2: Decision tree for selecting optimal solvents based on downstream applications.
Protocol 1: Preparation and Validation of a 50 mM Stock Solution in DMSO
This protocol ensures the creation of a stable, fully dissolved stock for downstream biological or analytical use.
Weighing: Accurately weigh 9.90 mg of 4-Amino-2-bromonicotinonitrile into a clean, dry 1.5 mL amber microcentrifuge tube.
Causality: Amber tubes prevent potential photo-degradation of the halogenated aromatic system, which can occur over long-term storage.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).
Causality: Water contamination in hygroscopic DMSO significantly depresses the solubility of lipophilic halogenated compounds. Using anhydrous solvent is critical.
Dissolution: Vortex the mixture vigorously for 30 seconds. If particulates remain, sonicate the tube in an ultrasonic water bath at 37°C for 5–10 minutes.
Causality: Acoustic cavitation provides the localized thermal and mechanical energy required to overcome the high lattice enthalpy of the crystalline solid.
Self-Validation (Centrifugation Test): Centrifuge the tube at 10,000 × g for 5 minutes at room temperature. Carefully inspect the bottom of the tube against a dark background under a bright light.
Pass: No visible pellet. The solution is a true, thermodynamically stable 50 mM stock.
Fail: A visible pellet indicates incomplete dissolution. The supernatant is saturated, but the exact concentration is <50 mM. You must either add more solvent or gently warm the solution prior to use.
Protocol 2: Solvent Optimization for Palladium-Catalyzed Cross-Coupling
This protocol outlines how to handle the compound when standard non-polar reaction solvents fail.
Solvent Selection: Instead of standard toluene, prepare a solvent mixture of 1,4-Dioxane and Water (4:1 v/v).
Causality: Dioxane provides sufficient polarity to solvate the aminopyridine core at elevated temperatures. The water acts as a phase-transfer medium to dissolve inorganic bases (e.g., K₂CO₃) necessary for the transmetalation step of the catalytic cycle.
Reagent Assembly: Combine 4-Amino-2-bromonicotinonitrile (1.0 eq), the boronic acid partner (1.2 eq), and the base (2.0 eq) in a Schlenk flask.
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
Causality: Oxygen removal is critical to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) catalyst.
Catalyst Addition & Heating: Add the Pd catalyst under an inert argon atmosphere, then heat the reaction to 90°C.
Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS after 2 hours. If the starting material remains undissolved (visible suspension) and unreacted, the solvation energy is still too low. Step up the polarity by switching the organic phase entirely to NMP (N-Methyl-2-pyrrolidone), which has a highly polar lactam carbonyl that perfectly solvates the amino group.
References
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL:[Link][5]
(aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions (US20220388964A1)
Source: Google Patents
URL:[1][2]
Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide
Source: International Union of Crystallography (IUCr) / PMC
URL:[Link][3][4]
Removing unreacted starting material from 4-Amino-2-bromonicotinonitrile
Introduction 4-Amino-2-bromonicotinonitrile is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity is not merely a quality control metric; it is a critical determinant of downstream re...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Amino-2-bromonicotinonitrile is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity is not merely a quality control metric; it is a critical determinant of downstream reaction success, influencing yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The presence of unreacted starting materials or side-products can lead to failed reactions, complex purification challenges at later stages, and significant delays in development timelines.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for removing common unreacted starting materials from crude 4-Amino-2-bromonicotinonitrile. The methodologies described are grounded in fundamental chemical principles and are designed to be both effective and scalable.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove?
A1: The specific starting materials depend on your synthetic route. A common approach involves the transformation of a precursor like 2,4-dibromonicotinonitrile or the bromination of an aminonicotinonitrile derivative. Therefore, your primary unreacted starting materials could be more halogenated, less-substituted, or isomeric pyridine derivatives. It is crucial to analyze your crude product to identify the specific impurities before selecting a purification strategy.[3]
Q2: What is the best first-line purification method to try for 4-Amino-2-bromonicotinonitrile?
A2: For solid compounds like this, recrystallization is often the most efficient, scalable, and cost-effective initial purification method.[4][5] It is particularly effective at removing significant quantities of impurities. If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.
Q3: How do I know when my product is pure?
A3: Purity should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check.[6][7] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[8][9] Structural confirmation and absence of proton signals from impurities should be verified by ¹H NMR spectroscopy .
Q4: My compound is a polar aromatic amine. Will it be difficult to purify using chromatography?
A4: Polar amines can be challenging. They may streak on a standard silica gel column due to strong interactions with acidic silanol groups.[10] This can often be overcome by adding a small amount of a basic modifier, like triethylamine, to the eluent or by using a different stationary phase such as alumina or a polymer-based column.[10][11]
Purification Workflow: A Strategic Approach
The choice of purification strategy is dictated by the physicochemical properties of the impurities relative to the desired product. This workflow provides a logical decision-making process for tackling common purification challenges.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide 1: Removal of Less Polar Starting Materials (e.g., Dihalogenated Precursors)
Less polar impurities, such as a hypothetical 2,4-dibromonicotinonitrile starting material, are often effectively removed by leveraging differences in solubility and affinity for stationary phases.
Method A: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the product and impurities in a chosen solvent at varying temperatures.[12] The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.
Solvent Screening: In small test tubes, test the solubility of your crude material (~20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring (e.g., on a hot plate).
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.[12]
Hot Filtration (Optional): If insoluble particulates are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities.
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[5]
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Troubleshooting Recrystallization
Problem
Possible Cause
Suggested Solution
Oiling Out
The boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated.
Add slightly more solvent. Ensure the cooling process is slow.
No Crystals Form
The solution is not sufficiently saturated, or nucleation is inhibited.
Scratch the inside of the flask with a glass rod. Add a "seed crystal" of pure product. If necessary, slowly evaporate some solvent to increase concentration.[13]
Low Recovery
Too much solvent was used during dissolution.
Use the absolute minimum amount of hot solvent required for dissolution. Ensure the wash step uses a minimal amount of ice-cold solvent.
| Colored Impurities Remain | Impurities are co-crystallizing or are adsorbed onto the crystal surface. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[4] |
Method B: Flash Column Chromatography
When recrystallization is ineffective, flash chromatography offers a more powerful separation based on the differential partitioning of compounds between a mobile phase and a stationary phase.[14][15] For 4-Amino-2-bromonicotinonitrile, a normal-phase silica gel setup is standard.
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent mixtures (e.g., hexane/ethyl acetate). The ideal system gives the product a Retention Factor (Rf) of ~0.3 and shows good separation from the less polar impurity (which will have a higher Rf).
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a column and allow it to pack, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.[11]
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[11] Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
Elution: Begin eluting with the solvent system determined by TLC. Apply gentle air pressure to accelerate the flow. Collect fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Amino-2-bromonicotinonitrile.
Troubleshooting Guide 2: Removal of More Polar or Ionic Starting Materials
If your unreacted starting material is an amine with a different basicity or an acidic compound, a liquid-liquid extraction based on pH adjustment can be an elegant and effective purification method.
Method C: Acid-Base Extraction
This technique leverages the basicity of the amino group on the pyridine ring. By treating an organic solution of the crude mixture with an aqueous acid, the basic 4-Amino-2-bromonicotinonitrile will be protonated, forming a water-soluble ammonium salt.[16][17] Neutral or less basic impurities will remain in the organic layer.
Detailed Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.
Separation: Allow the layers to separate. The protonated 4-Amino-2-bromonicotinonitrile salt will be in the lower aqueous layer (if using dichloromethane) or upper aqueous layer (if using ethyl acetate). Drain the layers into separate flasks.
Back-Extraction (Optional): To maximize recovery, you can re-extract the organic layer with another portion of fresh aqueous acid. Combine the aqueous extracts.
Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). The neutral 4-Amino-2-bromonicotinonitrile will precipitate out of the solution.[18]
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and dry it thoroughly under vacuum.
Analytical Methods for Purity Assessment
Verifying the purity of the final product is a critical final step.[1]
Table 1: Recommended Analytical Techniques
Technique
Purpose
Typical Conditions & Expected Results
TLC
Quick purity check and reaction monitoring.
Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: 30-50% Ethyl Acetate in Hexane. Visualization: UV lamp (254 nm). A single spot indicates high purity.
HPLC
Quantitative purity analysis.
Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile and water with a buffer (e.g., 0.1% trifluoroacetic acid). Detection: UV at 254 nm. A single major peak indicates purity.[8]
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Solvent: DMSO-d₆ or CDCl₃. Expected Signals: Aromatic protons in the 7.0-8.5 ppm range and a broad singlet for the -NH₂ protons (typically 5.0-6.5 ppm, but can vary).[19][20][21][22] The absence of signals corresponding to starting materials confirms purity. |
References
Vertex AI Search. (2026, January 20).
Benchchem. How to remove unreacted 2-aminopyridine from product.
ResearchGate. TLC Determination of Hydrophilicity Parameter of Some Pyridinium Aldoximes | Request PDF.
Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
Benchchem. Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
Benchchem. Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
Unknown. Acid-Base Extraction.
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
PMC. (2025, December 28). Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry.
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents ?.
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
Benchchem. Technical Support Center: 4-Amino-2-chloronicotinonitrile Purification.
Wikipedia. Acid–base extraction.
Unknown. NMR Chemical Shifts.
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
University of Rochester. Chromatography: Solvent Systems For Flash Column.
PubMed. (1986). Purity determination and evaluation of new drug substances.
OpenOChem Learn. Flash Chromatography.
MDPI. (2025, January 24). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
Google Patents. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from ....
Reddit. (2024, March 12). Amine workup : r/Chempros.
Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC).
Benchchem. Application Notes and Protocols for the Purification of 4-Amino-2-methylisophthalonitrile.
Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
Reddit. (2022, August 9). Purification of aminonitrile : r/Chempros.
Academia.edu. (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
California State Polytechnic University, Pomona. 1H NMR Chemical Shifts.
MSU chemistry. Proton NMR Table.
Unknown. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
ResearchGate. (2022, July 18). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor.
ChemicalBook. 4-Amino-2-bromopyridine synthesis.
Google Patents. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
ResearchGate. (2025, August 7). Study on synthesis of 4-Aminonicotinic acid.
PubMed. (2018, April 25). Column-Free Purification Methods for Recombinant Proteins Using Self-Cleaving Aggregating Tags.
Promega Corporation. An Introduction to Protein Purification Methods.
Optimizing reaction temperature for SNAr on bromonicotinonitriles
Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Functionalization. This guide is designed for medicinal chemists and process scientists optimizing Nucleophilic Aromatic Substitution (SNAr) reac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Functionalization.
This guide is designed for medicinal chemists and process scientists optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on bromonicotinonitrile scaffolds. Because the pyridine ring and the nitrile group heavily influence the electronic landscape of the molecule, finding the thermodynamic "sweet spot" is critical. Too cold, and the reaction stalls; too hot, and the scaffold degrades.
🧠 Knowledge Base: Theory & Causality FAQ
Q: How does the position of the bromine (2-, 5-, or 6-) dictate my baseline reaction temperature?A: The activation energy required to form the intermediate Meisenheimer complex depends entirely on resonance stabilization[1].
2-Bromo and 6-Bromonicotinonitriles: The negative charge of the intermediate is delocalized directly onto the highly electronegative pyridine nitrogen. These positions are supremely activated. For strong nucleophiles (alkoxides/thiolates), reactions often proceed at 0 °C to room temperature. For amines, mild heating (50–65 °C) is usually sufficient[2].
5-Bromonicotinonitrile: The bromine is meta to the pyridine nitrogen, meaning the ring nitrogen cannot stabilize the intermediate via direct resonance. However, the bromine is ortho to the highly electron-withdrawing nitrile group, which provides the necessary stabilization[1]. Because this stabilization is weaker than direct pyridine-N stabilization, 5-bromo substrates typically require temperatures 20–40 °C higher than their 2-/6- counterparts to achieve full conversion.
Q: How do I choose the optimal temperature based on my nucleophile?A: Temperature must scale inversely with nucleophilicity and directly with steric bulk:
Anionic Oxygen/Sulfur (e.g., NaOMe, NaSMe): Highly reactive. Start at 0 °C and warm to room temperature. Refluxing (e.g., 65 °C in THF) is only recommended if the reaction stalls[2].
Primary Amines: Moderate nucleophiles. Start at 50 °C.
Secondary/Bulky Amines: Steric hindrance raises the kinetic barrier. These often require 80–100 °C. To prevent solvent loss, use a sealed pressure vessel rather than an open reflux system[2].
🛠️ Troubleshooting Tickets: Practical Issues
Ticket #101: "I am seeing a major byproduct with a mass shift of +18 Da or +19 Da on LCMS."
Causality: This is the classic signature of nitrile hydrolysis . The cyano group (-CN) is highly electrophilic. At elevated temperatures (>80 °C), especially in the presence of basic nucleophiles (like amines or alkoxides) and trace water, the nitrile hydrates to a primary amide (+18 Da). Prolonged heat can further hydrolyze it to the carboxylic acid (+19 Da relative to the nitrile, accounting for the loss of NH3 and addition of OH)[3].
Solution: The electron-withdrawing nature of the pyridine ring accelerates this side reaction[3]. You must enforce strictly anhydrous conditions (use anhydrous solvents and molecular sieves). If the side reaction persists, lower the temperature by 15 °C and increase the reaction time, or switch to a less nucleophilic base (e.g., DIPEA instead of K2CO3).
Ticket #102: "My reaction with a secondary amine stalls at 40-50% conversion at 60 °C."
Causality: Reaction stalling is rarely a catalyst issue in uncatalyzed SNAr; it is a kinetic energy deficit or a concentration issue. If you are running the reaction in an open flask, the volatile amine may be evaporating, dropping the effective concentration. Alternatively, the thermal energy is simply insufficient to overcome the steric bulk of the secondary amine.
Self-Validating Solution: Do not immediately boil the reaction. Spike the mixture with 0.5 equivalents of the amine. If no progress occurs within 2 hours, the kinetic barrier has not been breached. Transfer the mixture to a sealed pressure tube and increase the temperature to 90 °C[2].
Ticket #103: "I am losing my product during the workup of a high-temperature SNAr."
Causality: If you pushed the temperature too high (>100 °C) in a polar aprotic solvent (like DMF or DMSO) to force a sluggish reaction, you may have inadvertently caused ring-opening or polymerization, resulting in highly polar tars that wash away in the aqueous phase[4].
Solution: Cap the temperature at 100 °C. If the SNAr still fails, pivot to a Palladium-catalyzed Buchwald-Hartwig amination, which can operate efficiently at 80–100 °C with lower activation barriers for sterically hindered amines[2].
📊 Quantitative Data: Temperature Optimization Matrix
Substrate Type
Nucleophile
Recommended Temp Range
Preferred Solvent
Primary High-Temp Risk
2- / 6-Bromo
Alkoxides / Thiolates
0 °C to 25 °C
THF, MeOH, EtOH
Ether cleavage, Hydrolysis
2- / 6-Bromo
Primary Amines
40 °C to 65 °C
1,4-Dioxane, EtOH
Nitrile hydration (Amide)
2- / 6-Bromo
Secondary Amines
70 °C to 90 °C
DMF, NMP, Dioxane
Polymerization
5-Bromo
Alkoxides / Thiolates
25 °C to 65 °C
THF, EtOH
Nitrile hydrolysis
5-Bromo
1° / 2° Amines
80 °C to 110 °C
DMF, DMSO (Sealed)
Ring degradation
🧪 Standard Operating Procedure (SOP): Temperature-Gradient SNAr Screen
To find the optimal temperature without destroying the sensitive nitrile group, use this self-validating gradient protocol.
Step 1: Preparation (Anhydrous Control)
Flame-dry a Schlenk tube or pressure vial. Add the bromonicotinonitrile (1.0 eq) and the nucleophile (1.2 - 1.5 eq). If the nucleophile is an amine salt, add a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Purge with Argon for 5 minutes.
Step 2: Cold Initiation
Inject anhydrous solvent (e.g., THF or 1,4-Dioxane, 0.2 M concentration) at 0 °C. Stir for 30 minutes.
Validation: Take a 10 µL aliquot, quench in MeCN/H2O, and run LCMS. If conversion is >10%, maintain at 0 °C.
Step 3: The Gradient Phase
If no reaction occurs at 0 °C, warm to 25 °C (Room Temperature) and stir for 2 hours. Re-check LCMS.
If conversion is <10%, attach a sealed cap and heat to 50 °C using an aluminum heating block. Hold for 4 hours.
Step 4: High-Heat Escalation (If Required)
If the reaction stalls at 50 °C (common for 5-bromo substrates or bulky amines), escalate to 80 °C. Monitor strictly every 2 hours. Warning: Watch for the +18 Da amide peak. If this peak appears and grows faster than the product peak, immediately cool the reaction; you have hit the thermodynamic ceiling for the nitrile group.
Step 5: Quench and Extraction
Cool to room temperature. Dilute with Ethyl Acetate. Wash with saturated NaHCO3 (to remove acidic byproducts) and brine (3x) to remove polar aprotic solvents like DMF/DMSO. Dry over Na2SO4 and concentrate.
🗺️ Mechanistic Workflow & Temperature Dependence
Workflow of temperature-dependent pathways in SNAr of bromonicotinonitriles.
📚 References
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Troubleshooting Low Reactivity of C2-Brominated Heterocycles
Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in late-stage functionalization and cross-coupling: the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in late-stage functionalization and cross-coupling: the recalcitrant nature of the C2-bromine bond in heterocycles (e.g., 2-bromopyridines, 2-bromoindoles, and 2,4-dibromoarenes).
This portal synthesizes mechanistic theory with field-proven, self-validating protocols to help you rescue stalled reactions.
Part 1: Mechanistic Insights & Causality (FAQ)
Q1: Why does my 2-bromopyridine completely fail to couple under standard Suzuki-Miyaura conditions, while the 3-bromo analog works perfectly?A: The failure is rarely due to a lack of initial reactivity, but rather catalyst poisoning . α-Halo-N-heterocycles undergo rapid oxidative addition to Pd(0) or Ni(0). However, once the metal inserts into the C2-Br bond, the adjacent heterocyclic nitrogen strongly coordinates to the metal center. This chelation forms highly stable, catalytically inactive dinuclear "butterfly" complexes[1]. Because this intermediate is thermodynamically trapped, transmetalation cannot occur, and the catalytic cycle dies.
Q2: How do I overcome the severe steric hindrance when coupling at a crowded C2-bromine position?A: The C2 position is often sterically congested by adjacent functional groups or the inherent geometry of the ring. To overcome this, you must use a cooperative electron-deficient phosphine/olefin ligand system (e.g., JackiePhos with 1,5-cyclooctadiene) or bulky dialkylbiaryl phosphines (e.g., XPhos). The electron-deficient ligand differentiates the small electronic bias of the C2-Br bond, while the bulky structure forces the palladium into a highly reactive monomeric state, preventing the formation of inactive aggregates[2].
Q3: My reaction shows partial conversion but suffers from protodehalogenation. How do I fix this?A: Protodehalogenation occurs when transmetalation is too slow, allowing the Pd(II) intermediate to undergo premature reduction. You must accelerate the productive cycle. Switch to a "slow-release" boronic acid strategy (e.g., MIDA boronates) to maintain a steady concentration of the active boron species, or upgrade to a highly active, homogeneous and recyclable palladium catalyst (like m-GAP Pd) which has been proven to drive challenging Suzuki couplings to completion in green solvent systems[3].
Q4: Does the choice of base matter for C2-functionalization in complex indoles?A: Absolutely. Base selection can act as a complete regioselective switch. For instance, in the late-stage modification of complex drugs like osimertinib, using K₂CO₃ directs arylation exclusively to the acrylamide terminal double bond. Conversely, switching to a stronger, bulkier base like sodium tert-butoxide (t-BuONa) completely redirects the palladium catalyst to activate the sterically hindered C2 position of the indole core[4].
Part 2: Visual Diagnostics & Decision Trees
To effectively troubleshoot your stalled reaction, you must first identify whether the failure occurs at the Oxidative Addition step or the Transmetalation step.
Mechanistic divergence: Productive catalytic cycle vs. dead-end catalyst poisoning at the C2 position.
Troubleshooting decision tree for rescuing stalled C2-bromine cross-coupling reactions.
Part 3: Quantitative Benchmarking Data
The following table summarizes the causal relationship between substrate challenges at the C2 position and the optimized parameters required to overcome them, based on validated literature yields.
Substrate Challenge
Mechanistic Bottleneck
Optimized Catalyst / Ligand System
Key Additive / Base
Yield Improvement
2-Chloropyridine / 2-Bromopyridine
Catalyst poisoning via stable dinuclear complex formation[1]
Grignard (Kumada) or Pd-XPhos
-
0% → >80%
Indole C2-Bromide
Severe steric hindrance / Competing regioselectivity[4]
Pd(PPh3)4 (20 mol%)
t-BuONa
Traces → 75%
2,4-Dibromoaryl ethers
Poor C2 vs C4 differentiation (identical halogens)[2]
Do not blindly execute these steps. Each protocol is designed as a self-validating system , meaning you must verify the chemical state at specific checkpoints before proceeding.
Protocol 1: XPhos-Enabled Suzuki Coupling for Catalyst-Poisoning Prone 2-Bromopyridines
Purpose: To prevent the formation of inactive dinuclear Pd(II) complexes by enforcing a monomeric state using extreme steric bulk.
Catalyst Pre-activation: In a rigorously degassed Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.
Validation Checkpoint 1: The solution must transition from a murky purple/yellow to a deep, homogeneous red/burgundy. This optical shift confirms the generation of the active Pd(0)-XPhos monomer. If the solution turns black, palladium black has precipitated; abort the reaction and check your solvent degassing technique.
Substrate Assembly: Add the 2-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).
Thermal Activation: Heat the mixture to 100 °C under a positive pressure of nitrogen.
Reaction Monitoring: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.
Validation Checkpoint 2: You should observe the disappearance of the M+ and M+2 isotopic cluster characteristic of the C2-bromine starting material. If a high-mass peak corresponding to a Pd-dimer appears, your ligand loading is too low relative to the palladium species.
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo.
Protocol 2: Base-Controlled Site-Selective Coupling of Sterically Hindered C2-Bromines
Purpose: To force palladium insertion at the sterically congested C2 position over competing sites using base-directed modulation[4].
Reagent Assembly: In a sealed vial, combine the C2-brominated substrate (0.1 mmol), the coupling partner (0.2 mmol), and Pd(PPh3)4 (20 mol%).
Base Selection (Critical Step): Add sodium tert-butoxide (t-BuONa, 0.3 mmol).
Causality Note: Do not substitute with K₂CO₃. The bulky tert-butoxide anion is required to deprotonate specific intermediates and create a steric environment that favors the C2 position over less hindered terminal alkenes or C3 positions.
Solvent & Heating: Suspend in 1 mL of anhydrous toluene and heat at 90 °C for 20 hours.
Regioselectivity Check: Following standard aqueous workup, isolate the crude product and run a ¹H-NMR.
Validation Checkpoint 3: Analyze the chemical shift of the adjacent ring protons. A successful C2-coupling will result in the disappearance of the C2-proton signal and a distinct downfield shift of the C3-proton compared to the starting material, confirming site-selective functionalization.
Part 5: References
The following authoritative sources ground the mechanistic claims and protocols detailed in this guide.
Title: Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles
Source: PubMed / Chemical Science
URL:
Title: Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective synthesis and bioactivity of arylated osimertinibs
Source: PubMed / Science Advances
URL:
Title: A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers
Source: RSC Publishing
URL:
Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions
Source: ACS Organometallics
URL:
Technical Support Center: 4-Amino-2-bromonicotinonitrile Reactivity & Troubleshooting
Welcome to the Application Scientist Support Portal for 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1). This compound is a highly versatile, multi-functional pyridine building block widely utilized in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal for 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1). This compound is a highly versatile, multi-functional pyridine building block widely utilized in the synthesis of kinase inhibitors, allosteric modulators, and other pharmaceutical intermediates [1].
Because this molecule possesses three distinct reactive centers—a C2-bromide, a C3-nitrile, and a C4-amino group—understanding its thermodynamic and kinetic stability under basic conditions is critical to preventing degradation and optimizing your reaction yields.
Part 1: Diagnostic FAQs & Causality Analysis
Q1: Why am I observing multiple degradation products (or a mass shift of +18 Da / -79 Da) when using aqueous bases like NaOH or KOH for neutralization?The Causality: You are observing a combination of nitrile hydrolysis and nucleophilic aromatic substitution (SNAr). The C3-nitrile is highly electrophilic and susceptible to hydration to a primary amide (+18 Da), which can further hydrolyze to a carboxylic acid under strongly basic aqueous conditions. Simultaneously, the C2-bromide is highly activated by the adjacent pyridine nitrogen and the electron-withdrawing nitrile. Hydroxide ions act as nucleophiles, displacing the bromide to form 4-amino-2-hydroxynicotinonitrile (which tautomerizes to the pyridone).
The Solution: Never use strong aqueous bases for the workup of this compound. Use mild, non-nucleophilic buffers (e.g., saturated aqueous NaHCO3 or phosphate buffers at pH 7-8) to neutralize reactions.
Q2: I am attempting an SNAr reaction to displace the C2-bromide with a primary amine. Why is my reaction stalling, and why do I see dimerization?The Causality: While the C2-bromide is primed for SNAr, the C4-amino group on your starting material is a weak nucleophile. If your target amine is sterically hindered, or if you use a base that inadvertently deprotonates the C4-amine, the molecule will begin to react with itself, leading to dimerization.
The Solution: Use a non-nucleophilic tertiary amine base (e.g., DIPEA) in a polar aprotic solvent (NMP or DMF). If dimerization persists, you must transiently protect the C4-amine (e.g., as a bis-Boc derivative) to eliminate its nucleophilicity before performing the SNAr.
Q3: How do I successfully functionalize the C4-amine (e.g., via sulfonylation) without degrading the pyridine core?The Causality: The C4-amine is severely deactivated by the electron-withdrawing C3-nitrile and the pyridine ring. Under neutral or weakly basic conditions, it will not attack electrophiles like sulfonyl chlorides. You must generate the highly nucleophilic nitrogen anion.
The Solution: Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LHMDS) in anhydrous solvents at low temperatures (0 °C). This selectively deprotonates the C4-amine without triggering SNAr or nitrile degradation [2].
Part 2: Quantitative Stability Matrix
To guide your experimental design, the following table summarizes the quantitative stability of 4-Amino-2-bromonicotinonitrile under various basic environments.
Base System
Solvent
Temp (°C)
Est. Half-Life (t1/2)
Primary Mechanistic Outcome
1M NaOH (Aqueous)
H2O / MeOH
60 °C
< 1 hour
Nitrile Hydrolysis & C2-Hydroxylation
Sat. NaHCO3
H2O / EtOAc
25 °C
> 48 hours
Stable (Recommended for Workup)
DIPEA (2.0 eq)
NMP or DMF
80 °C
> 24 hours
Stable (Unless nucleophile is present)
NaH (60% dispersion)
Anhydrous THF
0 °C to 25 °C
> 24 hours
C4-N-Deprotonation (Stable Anion)
NaOMe (1.0 eq)
Methanol
65 °C
< 2 hours
SNAr (Formation of C2-Methoxy derivative)
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the divergent reactivity pathways of the molecule depending on the specific basic conditions applied.
Divergent reactivity pathways of 4-Amino-2-bromonicotinonitrile under basic conditions.
Part 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective N-Sulfonylation of the C4-Amine
This protocol utilizes a strong, non-nucleophilic base to generate the C4-nitrogen anion, preventing SNAr at the C2 position. Adapted from validated patent literature [2].
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Argon. Charge the flask with 4-amino-2-bromonicotinonitrile (1.00 g, 5.05 mmol) and anhydrous THF (15 mL).
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 808 mg, ~34 mmol) in small portions.
Causality Note: A large excess of NaH is utilized here because the C4-amine is exceptionally electron-poor. The excess drives the equilibrium entirely to the deprotonated state and scavenges any adventitious moisture.
Self-Validation Check: You will observe immediate hydrogen gas evolution. The suspension will change color (typically deepening to a yellow/orange hue), confirming anion formation.
Activation Period: Stir the mixture for exactly 30 minutes at 0 °C.
Electrophile Addition: Dissolve your sulfonyl chloride (e.g., 5-fluoro-2-methoxypyridine-3-sulfonyl chloride, 1.48 g, 6.56 mmol, 1.3 eq) in a minimum volume of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Self-Validation Check: Quench a 10 µL aliquot in LC-MS grade Methanol. LC-MS should show >95% consumption of the starting material (m/z 198/200) and the appearance of the desired product mass.
Quench & Workup: Cool the flask back to 0 °C and strictly quench by the slow addition of crushed ice. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Controlled SNAr at the C2-Position
This protocol utilizes mild amine bases to selectively displace the C2-bromide while keeping the C3-nitrile intact.
Step-by-Step Methodology:
Preparation: In a sealed tube or pressure vial, combine 4-amino-2-bromonicotinonitrile (1.0 eq), your target nucleophilic amine (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Solvation: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.
Causality Note: NMP is chosen over DMF because it is less susceptible to basic hydrolysis at elevated temperatures, preventing the formation of dimethylamine (which would act as a competing nucleophile).
Heating: Seal the vial and heat to 80 °C using an aluminum heating block for 12 hours.
Workup: Cool to room temperature. Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash vigorously with saturated aqueous NaHCO3 (3 times) to remove the NMP and DIPEA salts.
References
Koltun, D. O., et al. (2020). (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. World Intellectual Property Organization. Patent No. WO2020210828A1.
Reference Data & Comparative Studies
Validation
High-Field vs. Benchtop ¹H NMR for Structural Elucidation of 4-Amino-2-bromonicotinonitrile: A Comparative Guide
Executive Summary 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1) is a critical halogenated aminopyridine building block extensively utilized in the synthesis of kinase inhibitors and allosteric modulators (e.g., mGlu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1) is a critical halogenated aminopyridine building block extensively utilized in the synthesis of kinase inhibitors and allosteric modulators (e.g., mGluR modulators) [1]. For researchers and drug development professionals, verifying the structural integrity and regiochemistry of this intermediate is a mandatory quality control step.
Historically, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the gold standard for this analysis. However, recent advancements in permanent magnet technology have introduced 60–80 MHz benchtop NMR systems as viable, high-throughput alternatives [2, 3]. This guide objectively compares the performance of high-field and benchtop NMR platforms for the structural elucidation of 4-Amino-2-bromonicotinonitrile, providing causality-driven insights into spectral features, self-validating experimental workflows, and quantitative data comparisons.
Molecular Profiling & Causality of NMR Features
To understand why specific NMR platforms perform the way they do, we must first analyze the physical causality behind the ¹H NMR spin system of 4-Amino-2-bromonicotinonitrile (Formula: C₆H₄BrN₃).
The molecule contains three distinct proton environments:
H6 Proton (Pyridine Ring): Located adjacent to the highly electronegative pyridine nitrogen. The nitrogen withdraws electron density via the inductive effect (-I), while the magnetic anisotropy of the aromatic ring further deshields the H6 nucleus. This exposes it more strongly to the external magnetic field (
), shifting its resonance significantly downfield (~8.1 ppm).
H5 Proton (Pyridine Ring): Located ortho to the C4-amino group. The lone pair on the amino nitrogen delocalizes into the pyridine ring's
system (+M mesomeric effect). This resonance increases electron density specifically at the ortho and para positions. The localized electron cloud shields the H5 nucleus, moving its resonance upfield (~6.8 ppm).
NH₂ Protons (Amine Group): These protons undergo rapid chemical exchange with trace water in the solvent and experience quadrupolar relaxation from the adjacent ¹⁴N nucleus. This dual effect broadens their signal into a distinct singlet (~6.5–7.5 ppm, depending on solvent hydrogen-bonding dynamics).
Because H5 and H6 are adjacent on the aromatic ring, they couple with each other, producing an AX spin system with an ortho-coupling constant (
) of approximately 5.5 Hz.
Figure 1: Causality of chemical shifts and spin-spin coupling in 4-Amino-2-bromonicotinonitrile.
Platform Comparison: High-Field vs. Benchtop NMR
When comparing a 400 MHz superconducting system to a 60 MHz benchtop system, the primary concerns are Sensitivity and Resolution (Dispersion) .
The
Rule: Why Benchtop NMR Succeeds Here
In NMR, a spectrum remains "first-order" (easy to interpret without complex quantum mechanical overlap, such as roof effects) if the difference in resonance frequencies (
) divided by the coupling constant () is greater than 10.
The chemical shift difference (
) between H5 and H6 is ~1.3 ppm.
At 60 MHz , 1.3 ppm equals 78 Hz .
Given
Hz, the ratio .
Since
, the AX spin system of 4-Amino-2-bromonicotinonitrile remains strictly first-order even at 60 MHz [2]. The doublets will be clearly separated, proving that low-field benchtop NMR is a highly reliable, cost-effective alternative to high-field systems for verifying this specific regioisomer.
Quantitative Performance Comparison
Parameter
High-Field NMR (400 MHz)
Benchtop NMR (60 MHz)
Practical Impact on 4-Amino-2-bromonicotinonitrile
Magnet Type
Superconducting (Requires Cryogens)
Permanent NdFeB (Cryogen-free)
Benchtop allows in-fume-hood reaction monitoring.
Limit of Detection
< 1 mM
~50–100 mM
Benchtop requires higher sample mass (~10–20 mg).
Chemical Shift Dispersion
400 Hz per ppm
60 Hz per ppm
Both platforms easily resolve the 1.3 ppm H5/H6 gap.
Linewidth (Resolution)
< 0.5 Hz
~1.0 - 1.5 Hz
Benchtop shows slightly broader doublets but retains -coupling visibility.
Acquisition Time
1–2 minutes (16 scans)
5–15 minutes (64–128 scans)
High-field is faster per sample, but benchtop eliminates core-facility wait times.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Solvent Selection (DMSO-d₆ vs. CDCl₃)
Causality: Aminopyridines often exhibit poor solubility in CDCl₃ and form hydrogen-bonded dimers that broaden aromatic signals. DMSO-d₆ is the mandatory solvent for this workflow. DMSO acts as a strong hydrogen-bond acceptor, disrupting solute-solute dimers, sharpening the aromatic peaks, and slowing the chemical exchange of the NH₂ protons so they appear as a distinct, quantifiable broad singlet rather than merging into the baseline.
Protocol B: Step-by-Step Acquisition Methodology
Step 1: Gravimetric Sample Preparation
Weigh exactly 15.0 mg of 4-Amino-2-bromonicotinonitrile (ensures >100 mM concentration required for benchtop S/N ratios).
Dissolve in 0.6 mL of anhydrous DMSO-d₆ (stored over 4Å molecular sieves to suppress the H₂O peak at 3.33 ppm, which could otherwise cause baseline distortion).
Transfer to a standard 5 mm NMR tube (or standard capillary for specific benchtop models).
Step 2: Instrument Shimming
Insert the sample and run a 1D gradient shim (High-field) or an automated iterative shim routine (Benchtop).
Validation Check: Ensure the DMSO-d₆ residual quintet (2.50 ppm) has a linewidth at half-maximum (FWHM) of < 1.5 Hz. If broader, re-shim.
) to ensure full relaxation of the quadrupolar-affected NH₂ protons.
Step 4: Signal Processing
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.
Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.
Integrate the downfield doublet (H6) to 1.00. The upfield doublet (H5) should integrate to ~1.00, and the broad singlet (NH₂) to ~2.00.
Figure 2: Standardized self-validating workflow for high-throughput NMR acquisition.
Expected Quantitative Data Summary
If the synthesis and workflow are successful, the resulting spectrum will yield the following parameters, confirming the identity and purity of the product.
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
Diagnostic Significance
H6
8.10 – 8.25
Doublet (d)
1H
~5.5
Confirms lack of substitution at C6; downfield shift verifies proximity to Pyridine-N.
NH₂
6.50 – 7.50
Broad Singlet (br s)
2H
N/A
Confirms successful amination at C4; broadness indicates exchange dynamics.
H5
6.70 – 6.90
Doublet (d)
1H
~5.5
Confirms ortho-relationship to H6; upfield shift verifies +M effect from C4-NH₂.
Note: Chemical shifts may vary slightly (±0.05 ppm) depending on the exact concentration and temperature of the DMSO-d₆ solution.
Conclusion
While high-field NMR remains the undisputed leader for complex, overlapping biomolecules and trace impurity analysis, benchtop NMR (60–80 MHz) is objectively equivalent for the routine structural verification of 4-Amino-2-bromonicotinonitrile. Because the molecule's specific electronic environment creates a wide chemical shift dispersion (
), benchtop systems can effortlessly resolve the critical H5/H6 AX spin system. By adopting the targeted DMSO-d₆ workflow outlined above, pharmaceutical laboratories can decentralize their analytical processes, reducing turnaround times from days to minutes without sacrificing scientific integrity [3].
References
Title: (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions (US20220388964A1)
Title: Benchtop NMR in Biomedicine: An Updated Literature Overview
Source: MDPI Metabolites (2026)
URL: [Link]
Comparative
C13 NMR chemical shifts for 4-Amino-2-bromonicotinonitrile
The following guide provides a comprehensive technical analysis of the C NMR chemical shifts for 4-Amino-2-bromonicotinonitrile , designed for researchers requiring rigorous structural verification. Comparative Guide: C...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive technical analysis of the
C NMR chemical shifts for 4-Amino-2-bromonicotinonitrile , designed for researchers requiring rigorous structural verification.
Comparative Guide:
C NMR Profiling of 4-Amino-2-bromonicotinonitrile
Executive Summary & Structural Context
4-Amino-2-bromonicotinonitrile (CAS: 1186663-39-7) is a critical scaffold in the synthesis of bicyclic heteroaromatic drugs, particularly HSP90 and kinase inhibitors. Its structural integrity is defined by three competing electronic effects: the strong electron-donating amino group (
), the electron-withdrawing nitrile group (), and the inductively withdrawing but mesomerically donating bromine atom.
This guide provides a Comparative Spectral Analysis , benchmarking the target compound against its chlorinated analog (4-Amino-2-chloronicotinonitrile ) and the non-cyano precursor (4-Amino-2-bromopyridine ). This triangulation method ensures assignment accuracy even in the absence of a certified reference standard.
Structural Numbering
For this guide, the pyridine ring is numbered starting from the nitrogen (
The following data compares the Predicted High-Confidence Shifts for the target molecule against experimentally validated analogs. This comparison highlights the specific shielding effects of the bromine atom (Heavy Atom Effect) and the shielding influence of the amino group on the ortho-carbon (C3).
Table 1: Chemical Shift Comparison (DMSO-
)
Carbon Position
Assignment
Target: 4-Amino-2-Br (Predicted , ppm)
Analog A: 4-Amino-2-Cl (Experimental , ppm)
Analog B: 4-Amino-2-H (Experimental , ppm)
Shift Logic & Diagnostic Notes
C2
C-X (Ipso)
141.5 – 143.0
151.2
150.5
Diagnostic: Br causes an upfield shift of ~8-10 ppm vs. Cl due to the heavy atom effect.
C3
C-CN (Quaternary)
89.0 – 92.5
90.5
109.2 (C-H)
Key Feature: Highly shielded due to ortho-amino group (+M effect) overriding CN deshielding.
C4
C-NH (Ipso)
154.0 – 156.0
155.8
153.5
Deshielded by direct attachment to Nitrogen.
C5
C-H (Aromatic)
106.5 – 108.0
107.2
108.5
Shielded ortho position relative to NH. Appears as a high-intensity signal.
C6
C-H (Aromatic)
152.0 – 153.5
153.0
149.8
Typical -pyridine shift; deshielded by ring Nitrogen.
-CN
Nitrile
115.5 – 117.0
116.2
N/A
Distinct weak signal; confirms cyano insertion.
Note on Solvent Effects: Data is referenced in DMSO-
. In CDCl, expect C2 and C6 to shift downfield by +1–2 ppm, while the amino-bearing C4 may shift upfield due to loss of hydrogen bonding with the sulfoxide oxygen.
To generate the sample for this profile, the following validated protocol is recommended. This pathway ensures high regioselectivity for the 4-amino position via nucleophilic aromatic substitution (
Precision Analytics for Kinase Inhibitor Intermediates: The IR Signature of 4-Amino-2-bromonicotinonitrile
Topic: IR Spectroscopy Nitrile Peak: 4-Amino-2-bromonicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: IR Spectroscopy Nitrile Peak: 4-Amino-2-bromonicotinonitrile
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes synthesis of EGFR tyrosine kinase inhibitors (e.g., analogs of gefitinib or erlotinib), 4-Amino-2-bromonicotinonitrile serves as a linchpin intermediate. Its purity dictates the yield of subsequent nucleophilic aromatic substitutions. While HPLC is the standard for purity, FTIR spectroscopy provides the critical structural confirmation of the nitrile (
) moiety, a functional group often "silent" or ambiguous in standard proton NMR.
This guide objectively compares the spectroscopic performance of this molecule against its structural analogs and evaluates the efficacy of Transmission FTIR (KBr) versus ATR-FTIR and Raman Spectroscopy for routine analysis.
Part 1: The Spectroscopic Signature
The infrared spectrum of 4-Amino-2-bromonicotinonitrile is defined by a "push-pull" electronic environment. The nitrile group at position 3 is electronically coupled to the electron-donating amino group at position 4 and the electron-withdrawing bromine at position 2.
The Nitrile (
) Stretch: The Critical Quality Attribute (CQA)
Unlike aliphatic nitriles (2240–2260 cm⁻¹), the nitrile peak in this aromatic heterocyclic system undergoes a specific frequency shift due to conjugation.[1]
Target Frequency Range:
Intensity: Medium to Strong (Variable based on dipole moment changes).[2]
The Mechanistic Shift:
Resonance Effect (Red Shift): The amino group (-NH₂) at C4 acts as a strong resonance donor. Electron density is pushed into the pyridine ring and delocalized onto the nitrile nitrogen. This weakens the
bond order, lowering the vibrational frequency.
Inductive Effect (Blue Shift): The bromine atom at C2 is highly electronegative. Through the
-framework, it withdraws electron density, stiffening the bond and slightly raising the frequency.
Net Result: The resonance effect typically dominates, placing the peak lower than unsubstituted nicotinonitrile, but the bromine prevents it from dropping as low as a pure amino-benzonitrile.
The Amino (
) Doublet
Asymmetric Stretch:
Symmetric Stretch:
Observation: These bands are sensitive to moisture and packing. In the solid state, intermolecular hydrogen bonding between the
and the ring nitrogen (or nitrile N) of neighboring molecules will broaden these peaks.
Part 2: Comparative Analysis – Methodologies & Analogs
This section compares the "performance" of detecting this specific intermediate against alternative analytical scenarios.
Comparison 1: Detection Technique (FTIR vs. Raman vs. ATR)
For a researcher selecting a QC method, the choice involves a trade-off between sensitivity (signal-to-noise) and throughput (speed).
Feature
Transmission FTIR (KBr Pellet)
Diamond ATR-FTIR
Raman Spectroscopy
Nitrile Detection
High. Excellent for dipole changes.
Medium. Peak intensity may be dampened by refractive index effects.
Superior. is highly polarizable, yielding a massive, sharp Raman peak.
Resolution
High (can distinguish H-bonding shoulders).
Medium (lower path length).
High (sharp bands, less H-bond broadening).
Sample Prep
Slow (requires grinding/pressing). Destructive.
Fast (direct solid). Non-destructive.
Fast (direct solid/glass vial). Non-destructive.
Moisture Interference
High (KBr is hygroscopic).
Low.
Negligible (water is weak Raman scatterer).
Verdict
Gold Standard for structural characterization.
Best for Routine QC (Speed/Ease).
Best for Polymorph Screening & Reaction Monitoring.
Distinguishing the product from its likely synthetic precursors or byproducts is the primary utility of the IR spectrum.
Compound
Key Structural Difference
IR Shift Mechanism
Diagnostic Spectral Feature
4-Amino-2-bromonicotinonitrile
Target
Balanced Push-Pull
4-Aminonicotinonitrile
No Bromine (Des-bromo)
Loss of inductive withdrawal
shifts slightly lower (); Ring breathing modes shift significantly.
2-Bromo-4-chloronicotinonitrile
Cl instead of NH₂
Loss of resonance donation
shifts higher (); Loss of NH doublet at 3300-3400.
Part 3: Visualization of Electronic Effects
The following diagram illustrates the competing electronic effects that determine the exact wavenumber of the nitrile peak.
Caption: Figure 1. Competing electronic effects (Resonance vs. Induction) defining the nitrile IR frequency.
Part 4: Experimental Protocol (Self-Validating)
Objective: Obtain a research-grade IR spectrum of 4-Amino-2-bromonicotinonitrile with sufficient resolution to resolve the nitrile peak from potential isonitrile impurities or degradation products.
Method: Diamond ATR-FTIR (Recommended for Routine QC)
Equipment:
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Single-bounce Diamond ATR accessory.
Step-by-Step Workflow:
System Blanking (Self-Validation Step 1):
Clean the crystal with isopropanol.
Collect a background spectrum (air).
Validation: Ensure the background shows characteristic
doublet (2350 cm⁻¹) and water vapor, but no organic contamination peaks in the 2200–2300 cm⁻¹ region.
Sample Preparation:
The sample is a solid powder. Do not dissolve.
Place approximately 5–10 mg of the sample directly onto the diamond crystal.
Critical: Apply high pressure using the pressure arm (slip-clutch mechanism) to ensure intimate contact. Poor contact results in weak peaks, particularly in the high-wavenumber region (
stretch).
Acquisition Parameters:
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
Scans: 16 (Screening) or 64 (Publication Quality).
Range: 4000–450 cm⁻¹.
Data Processing & Validation (Self-Validation Step 2):
Apply ATR correction (if quantitative comparison to library KBr spectra is required).
Check: Verify the baseline is flat at 2500–1800 cm⁻¹ (excluding the nitrile peak). Sloping baselines indicate scattering due to large particle size; if observed, crush the sample finer and re-run.
Part 5: Analytical Decision Matrix
When to use which spectral technique for this intermediate?
Caption: Figure 2. Decision matrix for selecting the optimal spectroscopic technique based on research goals.
References
Bernstein, M. P., et al. (1997).[3] "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." The Astrophysical Journal, 476(2), 932.[3] Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on inductive/resonance effects on nitrile frequency).
Larkin, P. (2011).[4] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link
National Institute of Standards and Technology (NIST). "Benzonitrile IR Spectrum." NIST Chemistry WebBook, SRD 69. Link (Used as baseline for aromatic nitrile shifts).
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link
Differentiating 4-Amino-2-bromonicotinonitrile Isomers by NMR: A Comparative Guide
Executive Summary In the development of kinase inhibitors and heterocyclic pharmaceuticals, 4-amino-2-bromonicotinonitrile (Target A) is a critical scaffold. However, its synthesis—typically via nucleophilic aromatic sub...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of kinase inhibitors and heterocyclic pharmaceuticals, 4-amino-2-bromonicotinonitrile (Target A) is a critical scaffold. However, its synthesis—typically via nucleophilic aromatic substitution (
) of 2,4-dibromonicotinonitrile—frequently yields the regioisomer 2-amino-4-bromonicotinonitrile (Isomer B).
Misidentification of these isomers leads to costly downstream failures in Structure-Activity Relationship (SAR) studies. While Mass Spectrometry (MS) cannot distinguish these isobaric species, Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.
This guide outlines the specific NMR signatures required to differentiate the target from its isomer, supported by mechanistic logic, experimental protocols, and visualization of key correlations.
The Isomer Challenge
The core challenge lies in the structural similarity of the pyridine ring. Both isomers possess:
Target (4-Amino): The amino group is at C4 (para to Nitrogen, ortho to CN). The Bromine is at C2.
Isomer (2-Amino): The amino group is at C2 (ortho to Nitrogen). The Bromine is at C4.
Because the proton coupling constants (
) are nearly identical (~5.5–6.0 Hz) for both isomers, simple 1D NMR splitting patterns are insufficient for conclusive assignment. Chemical shift analysis and 2D HMBC are mandatory.
Visualizing the Synthesis & Ambiguity
Figure 1: Divergent synthesis pathways leading to regioisomeric mixtures. Path A and Path B competition is dictated by solvent polarity, temperature, and steric hindrance of the C3-cyano group.
Comparative NMR Analysis
NMR: The Shielding Effect
The most immediate diagnostic tool is the chemical shift of the proton at position 5 (H5).
In the Target (4-Amino): H5 is directly adjacent (ortho) to the electron-donating amino group (
). Resonance effects from the amino group increase electron density at C5, causing significant upfield shielding .
In the Isomer (2-Amino): H5 is adjacent to the Bromine atom. While Bromine is weakly electron-donating by resonance, it is inductively withdrawing. H5 is not shielded as strongly as it is by an adjacent amino group.
NMR Comparative Table (DMSO-
)
Feature
Target: 4-Amino-2-bromo
Isomer: 2-Amino-4-bromo
Diagnostic Value
H6 Shift ()
~8.00 – 8.15 ppm (Doublet)
~8.05 – 8.20 ppm (Doublet)
Low (Both are to N)
H5 Shift ()
~6.60 – 6.80 ppm (Doublet)
~6.90 – 7.10 ppm (Doublet)
High (Target H5 is more shielded)
Shift ()
~7.00 – 7.50 ppm (Broad s)
~6.50 – 7.00 ppm (Broad s)
Medium (Concentration dependent)
Coupling ()
5.5 – 6.0 Hz
5.5 – 6.0 Hz
None (Identical spin system)
Note: Absolute shifts vary with concentration and water content in DMSO. Focus on the relative position of H5 vs H6.
2D HMBC: The "Smoking Gun"
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method. It visualizes long-range (2-3 bond) couplings between protons and carbons.[3]
The Critical Differentiator:
Target (4-Amino): The
protons will show a strong 3-bond correlation to C5 (the shielded CH carbon) and C3 (the nitrile-bearing carbon).
Isomer (2-Amino): The
protons will show a correlation to C3 , but NOT to C5 (which is 4 bonds away). Instead, they correlate to the quaternary C2.
Figure 2: HMBC Connectivity Logic. The presence of a correlation between NH2 protons and the C5-methine carbon is the primary confirmation of the 4-amino structure.
Experimental Protocols
Sample Preparation (Critical for NH2 visibility)
To ensure the amino protons are sharp and visible for HMBC analysis, water exchange must be minimized.
Solvent: Use DMSO-
(99.9% D) from a fresh ampoule. Avoid as protons often broaden or exchange, disappearing from the spectrum.
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentration is necessary for adequate
sensitivity in 2D experiments.
Drying: If the sample was crystallized from alcohol/water, dry under high vacuum (P < 1 mbar) at 40°C for 4 hours to remove trace protic solvents that catalyze exchange.
Acquisition Parameters (Bruker/Varian Standard)
Experiment
Parameter
Setting
Reason
Standard
Relaxation Delay (D1)
2.0 s
Ensure integration accuracy of aromatic protons.
Scans (NS)
16
Sufficient S/N for main peaks.
Spectral Width
14 ppm
Capture broad NH2 and deshielded H6.
Standard
Scans (NS)
512+
Quaternary carbons (C-Br, C-CN) relax slowly.
gHMBC
Long-range coupling ()
8 Hz
Optimized for aromatic 3-bond couplings.
Scans (NS)
32 - 64
Visualize weak cross-peaks.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for pyridine substituent effects).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1223689 (4-Amino-2-bromonicotinonitrile). Retrieved from [Link]
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Brominated Nicotinonitriles
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Brominated Nicotinonitriles and Their Spectroscopic Fingerprints Nicotinonitrile, or 3-cyanopyridine, serves as a crucia...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Brominated Nicotinonitriles and Their Spectroscopic Fingerprints
Nicotinonitrile, or 3-cyanopyridine, serves as a crucial scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The introduction of a bromine atom onto the pyridine ring—a process known as bromination—is a common strategy to modulate the electronic properties, reactivity, and biological activity of the resulting molecule. Understanding the impact of this structural modification is paramount for quality control, reaction monitoring, and predicting molecular behavior.
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, accessible, and non-destructive analytical technique that provides valuable insights into the electronic structure of these molecules.[1] The absorption of UV-Vis light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[2] For aromatic systems like nicotinonitriles, these transitions are primarily of the π → π* and n → π* type. The resulting spectrum, a plot of absorbance versus wavelength, serves as a unique electronic fingerprint of the molecule.
The Foundation: UV-Vis Spectrum of the Parent Nicotinonitrile
To understand the effect of bromination, we must first consider the UV-Vis spectrum of the parent molecule, nicotinonitrile. The pyridine ring exhibits characteristic absorption bands. The most prominent are the E-bands (E1 and E2) and the B-band, which arise from π → π* transitions within the aromatic system. Substitution on the benzene ring is known to cause bathochromic (to longer wavelengths) and hyperchromic (increase in intensity) shifts, a principle that also applies to pyridine derivatives.[3] The cyano group (-CN) is an electron-withdrawing group and can influence these transitions. Generally, nitriles themselves do not show significant absorption above 200 nm, so the observed spectrum is dominated by the electronics of the substituted pyridine ring.[4]
The Impact of Bromination: A Positional Analysis
The introduction of a bromine atom, a halogen, acts as a weak deactivator through its inductive effect but also possesses lone pairs of electrons that can participate in resonance (an auxochromic effect). The overall impact on the UV-Vis spectrum is a combination of these electronic effects and is highly dependent on the position of the bromine atom relative to the nitrogen and the cyano group.[3]
Halogen substitution on aromatic compounds can lead to a bathochromic shift of the absorption bands.[3] This "heavy-atom effect" can also influence the probability of certain electronic transitions. We can predict the following general trends for monobrominated nicotinonitriles:
Bathochromic Shift (Red Shift): The presence of bromine's lone pairs extends the conjugated π-system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of longer wavelength (lower energy) light. We anticipate a shift of the primary absorption bands to higher λmax values compared to unsubstituted nicotinonitrile.
Hyperchromic Effect: An increase in the molar absorptivity (ε) is also expected. This is because the substituent can increase the transition dipole moment, leading to a higher probability of light absorption.
Hypothetical Comparative Data for Monobrominated Nicotinonitriles
The following table presents a hypothetical comparison of the expected UV-Vis absorption maxima for various monobrominated nicotinonitrile isomers in a non-polar solvent like hexane. These values are illustrative and serve to demonstrate the expected trends. The actual λmax will vary with the solvent used.
Compound Name
Structure
Predicted λmax (nm)
Predicted Molar Absorptivity (ε) (M-1cm-1)
Rationale for Spectral Shift
Nicotinonitrile
3-CN-Pyridine
~ 265
~ 2,500
Parent molecule, reference spectrum.
2-Bromonicotinonitrile
2-Br, 3-CN-Pyridine
~ 275
~ 3,500
Bromine at the 2-position strongly influences the pyridine nitrogen, leading to a significant bathochromic shift.
4-Bromonicotinonitrile
4-Br, 3-CN-Pyridine
~ 272
~ 3,000
Bromine at the 4-position provides effective resonance delocalization, resulting in a noticeable red shift.
5-Bromonicotinonitrile
5-Br, 3-CN-Pyridine
~ 270
~ 2,800
Bromine at the 5-position has a moderate effect on the electronic transitions, causing a smaller bathochromic shift.
6-Bromonicotinonitrile
6-Br, 3-CN-Pyridine
~ 278
~ 4,000
Bromine para to the cyano group and ortho to the nitrogen allows for strong resonance interaction, likely causing the largest bathochromic and hyperchromic effects.
Understanding the Electronic Transitions
The absorption of UV-Vis light promotes electrons from a ground electronic state to an excited state. For brominated nicotinonitriles, the key transitions are:
π → π* Transitions: These are high-energy transitions that occur in aromatic systems. The π electrons in the pyridine ring are excited to anti-bonding π* orbitals. These transitions are typically characterized by high molar absorptivities (ε > 10,000 M-1cm-1) and are responsible for the strong absorption bands observed. The bromine substituent, by extending the conjugation, lowers the energy of this transition, causing a bathochromic shift.
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital. These are lower energy transitions than π → π* and result in absorption at longer wavelengths. However, n → π* transitions are "forbidden" by quantum mechanical selection rules, leading to much weaker absorption bands (ε < 100 M-1cm-1). These bands are often obscured by the much stronger π → π* bands, especially in polar solvents.
The interplay of these transitions, as modulated by the position of the bromine atom, gives rise to the characteristic UV-Vis spectrum of each isomer.
Caption: Electronic transitions in brominated nicotinonitriles.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a standardized, self-validating protocol for obtaining the UV-Vis absorption spectrum of a brominated nicotinonitrile sample.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a brominated nicotinonitrile.
Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile)
Brominated nicotinonitrile sample
Volumetric flasks and pipettes
Analytical balance
Methodology:
Preparation of Stock Solution:
Accurately weigh approximately 10 mg of the brominated nicotinonitrile sample.
Dissolve the sample in the chosen spectroscopic grade solvent in a 100 mL volumetric flask. Ensure the solvent is transparent in the UV region of interest.
Fill the flask to the mark with the solvent and mix thoroughly. This is your stock solution.
Preparation of Working Solutions:
Perform a serial dilution of the stock solution to prepare a series of at least four working solutions of different concentrations. The expected absorbance should fall within the linear range of the instrument (typically 0.1 to 1.0).
Instrument Setup and Baseline Correction:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the wavelength range for scanning (e.g., 200-400 nm).
Fill both the sample and reference cuvettes with the pure solvent.
Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance of the solvent and cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.
Place the sample cuvette back into the spectrophotometer and record the absorption spectrum.
Repeat this process for each of the working solutions, moving from the most dilute to the most concentrated.
Data Analysis:
From the spectra, identify the wavelength of maximum absorbance (λmax).
Record the absorbance value at λmax for each concentration.
Plot a calibration curve of absorbance versus concentration.
Perform a linear regression on the data. The slope of the line, according to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration), will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.
Caption: Experimental workflow for UV-Vis analysis.
Conclusion and Future Outlook
This guide provides a framework for understanding and predicting the UV-Vis absorption spectra of brominated nicotinonitriles. By applying fundamental principles of electronic spectroscopy, researchers can infer how the position of a bromine substituent will likely alter the spectral properties of the parent nicotinonitrile molecule. The provided experimental protocol offers a standardized method for obtaining high-quality, reproducible data.
For drug development professionals and scientists, a thorough understanding of the UV-Vis characteristics of these compounds is not merely academic. It is a critical component of compound characterization, purity assessment, and quality control. Future work should focus on obtaining and publishing a comprehensive experimental dataset for a wide range of brominated nicotinonitrile isomers to validate and refine the predictive models presented here.
References
Vasić, J., Dimić, D., Antonijević, M., & Marković, Z. (n.d.). UV-Vis spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe. ResearchGate. Retrieved from [Link]
AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Visible and Ultraviolet Spectroscopy. Retrieved from [Link]
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
Japanese Pharmacopoeia. (n.d.). Ultraviolet-visible Reference Spectra. Retrieved from [Link]
Comprehensive Melting Point Reference and Purity Validation Guide for 4-Amino-2-bromonicotinonitrile
Executive Summary For researchers and drug development professionals, the physical characterization of synthetic intermediates is the bedrock of reproducible pharmacology. 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the physical characterization of synthetic intermediates is the bedrock of reproducible pharmacology. 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1) is a highly specialized building block, prominently utilized in the synthesis of General Control Nonderepressible 2 (GCN2) kinase inhibitors for advanced oncology therapeutics [1]. Because it is a proprietary intermediate rather than a bulk commodity, establishing a certified melting point (MP) reference requires rigorous in-house thermal analysis.
This guide provides an authoritative framework for determining and validating the melting point of pure 4-Amino-2-bromonicotinonitrile by comparing it against structurally adjacent analogs and deploying self-validating analytical protocols.
Mechanistic Context: Thermal Behavior of Halogenated Aminopyridines
The melting point of a crystalline solid is dictated by its lattice energy, which is influenced by intermolecular forces. In 4-Amino-2-bromonicotinonitrile, three distinct functional groups dictate its thermal behavior:
The Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor, significantly raising the melting point through intermolecular cross-linking.
The Nitrile Group (-CN): Introduces a strong dipole moment, aligning molecules in the crystal lattice and increasing thermal stability.
The Bromine Atom (-Br): Provides high polarizability and mass. However, the steric bulk of bromine can sometimes disrupt optimal hydrogen-bonding networks compared to smaller halogens.
To establish a predictive baseline, we must compare 4-Amino-2-bromonicotinonitrile with its closest structural relatives: the chloro-analog (4-Amino-2-chloronicotinonitrile) [2] and the des-cyano analog (4-Amino-2-bromopyridine) [3].
Table 1: Physicochemical Comparison of Aminopyridine Derivatives
Compound
CAS Number
Molecular Weight
Empirical Melting Point
Structural Impact on Thermal Stability
4-Amino-2-bromonicotinonitrile
1806963-70-1
198.02 g/mol
Requires Empirical Validation
Maximum dipole and mass; highest expected lattice energy.
4-Amino-2-chloronicotinonitrile
107-109 °C
153.57 g/mol
107–109 °C
Smaller halogen radius allows tighter packing, but lower polarizability than Br.
4-Amino-2-bromopyridine
7598-35-8
173.01 g/mol
92–99 °C
Absence of the -CN group eliminates strong dipole interactions, lowering the MP.
Note: Based on the comparative data, pure 4-Amino-2-bromonicotinonitrile is anticipated to exhibit a melting point higher than its analogs, likely in the 130–160 °C range, depending on the polymorphic form isolated during recrystallization.
Experimental Workflows for Reference Standard Establishment
To objectively determine the melting point of 4-Amino-2-bromonicotinonitrile, a dual-method approach must be employed. Visual capillary methods provide a rapid preliminary screen, while Differential Scanning Calorimetry (DSC) provides thermodynamic validation.
Workflow for establishing the thermal reference standard of 4-Amino-2-bromonicotinonitrile.
Protocol A: Capillary Melting Point Determination (Pharmacopeia Standard)
This method relies on visual confirmation of the phase transition.
Step-by-Step Methodology:
Sample Preparation: Triturate 10 mg of the dried sample in an agate mortar until it forms a fine, uniform powder.
Causality: Large, irregular crystals have poor surface contact with the capillary glass, creating insulating air pockets. Trituration ensures dense packing, facilitating uniform heat transfer and preventing artificially broad melting ranges.
Capillary Loading: Tamp the open end of a glass capillary tube into the powder, then drop the tube through a 1-meter hollow glass tube onto a hard surface to pack the solid to a depth of exactly 2–3 mm.
Heating Ramp: Insert the capillary into the melting point apparatus. Rapidly heat the block to 110 °C, then reduce the heating ramp to exactly 1 °C/min.
Causality: A slow final ramp ensures thermal equilibrium between the heating block and the sample. A faster rate will cause the thermometer to lag behind the block temperature, yielding an artificially high reading.
Self-Validating Step: Run a concurrent USP melting point standard (e.g., Phenacetin, MP 133–136 °C) in an adjacent capillary slot. If the standard melts within ±0.5 °C of its certified value, the apparatus is validated, confirming the accuracy of the target compound's measurement.
DSC is mandatory for distinguishing true melting from thermal decomposition or desolvation.
Step-by-Step Methodology:
Sample Encapsulation: Weigh exactly 2.0–5.0 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a pinhole lid.
Causality: The pinhole allows trace volatile impurities or residual recrystallization solvents to escape. If a hermetic (sealed) pan were used, trapped vapor pressure would distort the baseline and artificially suppress the melting point.
Atmosphere Control: Purge the furnace with ultra-high purity (UHP) Nitrogen at a flow rate of 50 mL/min.
Causality: Halogenated anilines and aminopyridines are susceptible to oxidative degradation at elevated temperatures. The inert nitrogen blanket prevents oxidation from masquerading as an exothermic impurity peak.
Thermal Cycle: Equilibrate the sample at 25 °C for 5 minutes. Initiate a heating ramp of 10 °C/min up to 200 °C.
Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for the heat flow endotherm. A slower rate (e.g., 1 °C/min) might allow for concurrent slow degradation, broadening the peak, while a faster rate introduces thermal lag.
Self-Validating Step: Prior to the run, calibrate the DSC using an Indium standard (Onset MP: 156.6 °C). During the sample run, the integration of the target compound's melting endotherm must return to a flat baseline. An unstable, drifting post-melt baseline indicates decomposition rather than pure melting, invalidating the run and requiring a lower heating rate.
Data Presentation: Methodological Comparison
To choose the appropriate validation method for your specific batch of 4-Amino-2-bromonicotinonitrile, consult the quantitative comparison below.
Table 2: Capillary vs. DSC for Halogenated Nitriles
Metric
Capillary Melting Point
Differential Scanning Calorimetry (DSC)
Sample Size Required
5–10 mg
2–5 mg
Accuracy / Precision
± 1.0 °C
± 0.1 °C
Heating Rate
1 °C/min (near MP)
10 °C/min (constant)
Polymorph Detection
Poor (Often indistinguishable)
Excellent (Resolves distinct endotherms)
Primary Output
Visual range (Onset to Clear melt)
Heat flow thermogram (Onset & Peak temp)
Best Used For
Routine batch-to-batch screening
Establishing primary reference standards
Conclusion
Because 4-Amino-2-bromonicotinonitrile is a specialized intermediate, relying on generic supplier data is insufficient for rigorous drug development. By comparing its structural properties to 4-Amino-2-chloronicotinonitrile and 4-Amino-2-bromopyridine, researchers can anticipate its thermal behavior. Utilizing the self-validating capillary and DSC protocols outlined above ensures that the established melting point is an accurate, reproducible reflection of the compound's absolute purity.
References
Google Patents. "US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions." Accessed March 1, 2026.
Validation
Benchmarking Purity: Elemental Analysis vs. Orthogonal Standards for 4-Amino-2-bromonicotinonitrile
Executive Summary 4-Amino-2-bromonicotinonitrile (CAS: 1263287-68-0) is a critical halogenated heterocyclic intermediate used extensively in the synthesis of kinase inhibitors and PROTACs. Establishing its purity is a pi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-2-bromonicotinonitrile (CAS: 1263287-68-0) is a critical halogenated heterocyclic intermediate used extensively in the synthesis of kinase inhibitors and PROTACs. Establishing its purity is a pivotal step in GLP/GMP drug development.
Historically, Combustion Analysis (CHN) has been the "Gold Standard" for purity verification, requiring results within ±0.4% of theoretical values. However, the presence of bromine and the refractory nature of the nicotinonitrile core present unique analytical challenges, often leading to incomplete combustion and halogen interference.
This guide objectively compares the traditional Combustion Method against the modern Quantitative NMR (qNMR) standard, providing actionable protocols to validate this specific analyte.
Part 1: The Target Analyte Profile
To select the correct analytical standard, one must understand the chemical liabilities of the analyte.
. This chemically traps the Bromine, preventing it from entering the detection array.
Analysis: Run at high temperature (>980°C) with Oxygen boost.
Validation: Run a sulfanilamide standard before the sample to verify the instrument condition.
Protocol B: Quantitative NMR (The "Modern Standard")
Objective: Determine absolute mass purity without combustion interferences.
Workflow:
Internal Standard (IS) Selection: Choose Maleic Acid or 1,3,5-Trimethoxybenzene .
Requirement: The IS must have high purity (TraceCERT® grade), be non-hygroscopic, and have resonance peaks that do not overlap with the nicotinonitrile signals (aromatic region 6.5–8.5 ppm).
Solvent: DMSO-
(Solubilizes both the polar nicotinonitrile and the IS).
= Integral area, = Number of protons, = Molar mass, = weighed mass.
Part 5: Data Interpretation & Troubleshooting
Common Failure Modes
If your Elemental Analysis returns "Failed" (outside ±0.4%), consult this diagnostic table:
Observation
Probable Cause
Corrective Action
Low Carbon (< 35.9%)
Incomplete Combustion
Increase Oxygen boost time; Add more .
High Nitrogen
Bromine Interference
The detector is reading Br gas as or . Replace the Silver (Ag) trap in the combustion tube.
High Hydrogen
Water Contamination
The sample is hygroscopic. Dry at 40°C under vacuum for 4 hours before weighing.
Visualization: The Combustion Train Logic
Figure 2: Combustion flow required to remove Bromine interference.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 346455, 4-Amino-2-bromopyridine (Analogous Structure).
[Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8][9] Journal of Medicinal Chemistry.[10][11]
[Link]
Executive Operational Directive Immediate Action Required: Treat 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1) as a Halogenated, Toxic Organic Waste . Under no circumstances should this compound be disposed of via m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Operational Directive
Immediate Action Required: Treat 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1) as a Halogenated, Toxic Organic Waste .
Under no circumstances should this compound be disposed of via municipal drains or standard trash. Its aminopyridine nitrile structure presents a dual hazard: potential cyanide generation under acidic conditions and halogenated organic emissions if improperly incinerated. All disposal workflows must prioritize segregation from acids and routing to high-temperature incineration facilities equipped with halogen scrubbers.
Chemical Profile & Hazard Identification
To manage disposal effectively, you must understand the chemical behaviors that dictate the safety protocols.
Parameter
Technical Specification
Chemical Name
4-Amino-2-bromonicotinonitrile
CAS Number
1806963-70-1
Molecular Formula
C₆H₄BrN₃
Molecular Weight
198.02 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Low in water; soluble in DMSO, Methanol, DCM
Key Functional Hazards
Nitrile (): Hydrolyzes to release Hydrogen Cyanide (HCN) in strong acids.Bromine (): Generates HBr/Bromine gas during combustion; requires halogen-specific incineration.Aminopyridine: Potential acute toxicity and skin/eye irritation.[1][2]
Critical Safety Insight: The presence of the nitrile group on the pyridine ring makes this compound incompatible with acidic waste streams. Accidental mixing with acidic aqueous waste (e.g., from an HPLC line) can generate lethal HCN gas in the waste container.
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. The following decision logic ensures that the waste is compatible with downstream treatment processes.
Segregation Rules (The "Why" behind the "What")
NO ACIDS: Never place this waste in a container with pH < 7. Reason: Prevention of HCN evolution.
Halogenated Stream: Because of the bromine atom, this must go into the "Halogenated" waste stream. Reason: Non-halogenated incinerators often lack the scrubbers necessary to capture acid gases (HBr) formed during combustion, leading to regulatory violations and equipment corrosion.
Oxidizer Separation: Keep away from strong oxidizers (e.g., nitric acid, permanganates).[3] Reason: Amines can react violently or form unstable N-oxides/nitro compounds.
Visual Workflow: Waste Segregation Logic
Figure 1: Decision tree for segregating 4-Amino-2-bromonicotinonitrile waste streams to prevent HCN generation and ensure regulatory compliance.
Applicability: Filtrates from synthesis, HPLC waste, cleaning solvents.
pH Verification (The Self-Validating Step):
Before adding to any carboy, dip a pH strip into the waste solution.
Requirement: pH must be ≥ 7.
Action: If acidic, slowly add saturated Sodium Bicarbonate (
) or 1M NaOH until pH is 8-9. This locks the cyanide group preventing volatility.
Container Selection: Use an HDPE or glass carboy/jerrycan.
Stream Selection: Pour into the Halogenated Solvent Waste container. Even if the solvent itself is non-halogenated (e.g., Methanol), the dissolved 4-Amino-2-bromonicotinonitrile introduces bromine, contaminating the entire volume.
Documentation: Log the volume and concentration on the waste tag.
Scenario C: Emergency Spill Response
Applicability: Benchtop spills > 100 mg.
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
Containment: Cover the spill with a spill pillow or absorbent pads.
Decontamination:
Do not use bleach immediately (potential reaction with amines).
Wipe area with a soapy water solution (surfactant).[10]
Disposal: Treat all cleanup materials as Solid Toxic Waste (Scenario A).
Regulatory Compliance & Classification
Proper classification ensures your facility remains compliant with EPA (US) and EWC (EU) regulations.
Regulatory Body
Classification Code
Description/Notes
US EPA (RCRA)
Not Listed P/U
It is not a specifically listed P or U waste.
US EPA (Characteristic)
D003 (Reactivity)
Potential assignment if cyanide releasable. Treat as D003 if unsure of stability.
EU (EWC Code)
16 05 08
Discarded organic chemicals consisting of or containing hazardous substances.
EU (EWC Code)
07 01 04
Other organic solvents, washing liquids, and mother liquors (if liquid).
DOT (Transport)
UN 2811
Toxic solids, organic, n.o.s. (4-Amino-2-bromonicotinonitrile). Class 6.1.
Expert Insight on RCRA: While not explicitly listed, the "Generator Knowledge" rule places the burden on you to declare the hazard. Declaring it as "Non-RCRA Regulated" is a compliance risk due to the halogen and nitrile functionalities. Always tag as Hazardous Waste .[14]
References
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[15] Retrieved from [Link]
Personal protective equipment for handling 4-Amino-2-bromonicotinonitrile
As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires a rigorous, self-validating safety framework. 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires a rigorous, self-validating safety framework. 4-Amino-2-bromonicotinonitrile (CAS: 1806963-70-1) is a highly valuable building block in drug discovery, but its structural motifs—a reactive nitrile group and a bromine substituent on a pyridine ring—impart specific toxicological and physical hazards[1][2].
This guide provides a definitive, step-by-step operational and disposal plan, grounded in authoritative standards like the [3] and the National Research Council's [4][5].
Hazard Assessment and Causality (The "Why")
Before donning Personal Protective Equipment (PPE), we must understand the causality behind the chemical's risks. According to standard Safety Data Sheets (SDS), 4-Amino-2-bromonicotinonitrile carries specific Globally Harmonized System (GHS) hazard statements[6][7]:
H302 (Harmful if swallowed): The nitrile moiety can be metabolically processed to release toxic cyanide ions, while the brominated pyridine ring can disrupt cellular targets[8].
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electrophilic nature of the brominated aromatic system can react with nucleophilic residues in skin and ocular proteins[6][7].
H335 (May cause respiratory irritation): As a fine crystalline powder, it poses a significant inhalation risk, irritating the mucosal lining of the respiratory tract[6][7].
Personal Protective Equipment (PPE) Matrix
According to the[9], PPE serves as a critical barrier against chemical exposure. For this compound, standardizing the PPE matrix is non-negotiable.
Body Part
Required PPE
Causality / Specification
Hands
Nitrile Gloves (Double-gloving recommended)
Nitrile provides excellent resistance to incidental contact with solid brominated nitriles. Double-gloving ensures a fail-safe against micro-tears[4][10].
Eyes
ANSI Z87.1 Chemical Splash Goggles
Protects against airborne crystalline dust and accidental liquid splashes during solvation. Standard safety glasses with side shields are insufficient for fine powders[4][11].
Body
Flame-Resistant Lab Coat & Closed-Toe Shoes
Prevents dermal exposure to the torso and legs. Natural fibers or specialized flame-resistant materials prevent melting onto the skin[11][12].
Respiratory
N95 or P100 Particulate Respirator (if outside hood)
Mitigates H335 inhalation risks. However, primary engineering controls (fume hoods) should negate the need for respirators during standard handling[5][9].
Operational Workflow & Handling Protocol
To ensure a self-validating system, every handling step must be verifiable. Engineering controls must always be considered the first line of defense before relying on PPE[4].
Figure 1: Step-by-step operational workflow for handling 4-Amino-2-bromonicotinonitrile safely.
Step-by-Step Handling Methodology:
Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm)[3][5].
PPE Donning: Put on closed-toe shoes, lab coat, ANSI Z87.1 goggles, and double nitrile gloves[11][13].
Static Mitigation: Because 4-Amino-2-bromonicotinonitrile is a powder, use an anti-static weighing boat and a grounded spatula to prevent electrostatic aerosolization.
Transfer: Weigh the required mass entirely within the fume hood. Do not transport open containers across the laboratory[12].
Doffing: Remove the outer pair of gloves before touching common equipment (e.g., balances, sashes) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after doffing all PPE[14].
Spill Response and Decontamination Protocol
In the event of a spill, rapid and structured response prevents localized exposure from escalating into a laboratory-wide hazard.
Step-by-Step Spill Methodology:
Evacuation & Assessment: Alert nearby personnel. If the spill is large or highly aerosolized, evacuate the area and contact Environmental Health and Safety (EHS)[3].
Containment: For small benchtop spills, ensure full PPE is worn. Gently cover the powder with a damp, inert absorbent material (e.g., wet paper towels or specialized spill pads) to suppress dust generation[4].
Collection: Use a non-sparking scoop to collect the absorbent and spilled chemical. Place it into a sealable, compatible hazardous waste container[4][15].
Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or a mild detergent solution), followed by a copious water rinse.
Waste Segregation and Disposal Plan
Improper disposal of brominated compounds can lead to environmental toxicity and regulatory violations.
Figure 2: Logical segregation and disposal pathway for brominated nitrile chemical waste.
Step-by-Step Disposal Methodology:
Solid Waste: Place all contaminated solid waste (e.g., weighing boats, outer gloves, paper towels) into a clearly labeled "Hazardous Solid Waste" container. Do not mix with general trash[4].
Liquid Waste: Any solutions containing 4-Amino-2-bromonicotinonitrile must be segregated into a "Halogenated Organic Waste" carboy due to the presence of the bromine atom. Mixing halogenated and non-halogenated waste can cause dangerous exothermic reactions and drastically increases disposal costs.
Labeling: Affix a hazardous waste tag detailing the exact composition (e.g., "Contains 4-Amino-2-bromonicotinonitrile, Halogenated") and the accumulation start date.
Disposal: Transfer the sealed containers to the institutional EHS waste accumulation area for eventual high-temperature incineration by a certified contractor.
References
Occupational Safety and Health Administration (OSHA). "OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan." United States Department of Labor.[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (2011).[Link]
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor.[Link]